Product packaging for 2-Aminoquinoxalin-6-ol(Cat. No.:)

2-Aminoquinoxalin-6-ol

Cat. No.: B15072179
M. Wt: 161.16 g/mol
InChI Key: SRMSHAQAUGUZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminoquinoxalin-6-ol is a synthetically designed aminoquinoxaline derivative that serves as a key scaffold in medicinal chemistry and drug discovery research. Quinoxaline cores are recognized as privileged structures in the development of biologically active molecules due to their multidimensional functionalization capabilities . As a research chemical, this compound is of significant interest for exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. Research into aminoquinoxaline analogs has demonstrated their considerable potential as antiproliferative agents. Studies on structurally similar 2,3-substituted quinoxalin-6-amine compounds have shown low micromolar potency against a diverse panel of cancer cell lines, including lung (A549), pancreatic (AsPC1), colon (HT29), and breast (MDA-MB-231) cancers . The mechanism of action for these bioactive quinoxaline derivatives can involve the induction of apoptosis, as evidenced by caspase 3/7 activation and PARP cleavage . Furthermore, the quinoxaline scaffold has been identified in compounds that act as inhibitors for specific therapeutic targets, such as cyclophilin J (CyPJ), showcasing its utility in targeted cancer therapy development . Beyond oncology, the quinoxaline core structure is associated with a broad spectrum of pharmacological activities. Quinoxaline derivatives have been extensively reported to exhibit antimicrobial , antifungal , antiviral , and anti-inflammatory properties. The structural motif is also found in compounds investigated for the treatment of neurodegenerative disorders and as inhibitors of reverse transcriptase for HIV research . This product is supplied for laboratory research applications only. This compound is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B15072179 2-Aminoquinoxalin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-aminoquinoxalin-6-ol

InChI

InChI=1S/C8H7N3O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H,(H2,9,11)

InChI Key

SRMSHAQAUGUZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-aminoquinoxalin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established and reliable reactions for the formation of the quinoxaline scaffold. This document details the reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Proposed Synthesis Pathway

The most direct and logical approach to the synthesis of this compound involves a two-step process commencing with the nitration of a readily available starting material, 4-aminophenol. This is followed by a reductive cyclization reaction. The initial nitration step introduces a nitro group ortho to the amino group, creating the necessary precursor for the formation of the pyrazine ring. The subsequent step involves the reduction of the nitro group to an amine and a simultaneous condensation with a 1,2-dicarbonyl compound, in this case, glyoxal, to yield the final quinoxaline derivative.

Reaction Mechanism

The formation of the quinoxaline ring proceeds via a well-established condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. The mechanism can be described as follows:

  • Nucleophilic Attack: One of the amino groups of the 1,2-diaminobenzene derivative performs a nucleophilic attack on one of the carbonyl carbons of glyoxal.

  • Imine Formation: A proton transfer and subsequent dehydration lead to the formation of an imine intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Second Imine Formation and Aromatization: Another dehydration step occurs to form a dihydroquinoxaline, which then tautomerizes to the stable aromatic quinoxaline ring system.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Please note that these values are representative and may vary based on specific experimental conditions and scale.

StepReactantsProductMolar Ratio (Reactant 1:Reactant 2)SolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. Nitration4-Aminophenol, Nitric Acid4-Amino-3-nitrophenol1 : 1.1Acetic AcidSulfuric Acid0 - 102 - 470 - 80>95
2. Reductive Cyclization4-Amino-3-nitrophenol, GlyoxalThis compound1 : 1.2Ethanol/WaterNa2S2O4804 - 660 - 70>98

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitrophenol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of 7.0 mL (0.11 mol) of concentrated nitric acid (65%) and 10 mL of concentrated sulfuric acid from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 10 °C for an additional 2 hours.

  • Work-up: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The yellow precipitate of 4-amino-3-nitrophenol will form.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a mixture of ethanol and water to obtain pure 4-amino-3-nitrophenol.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7.7 g (0.05 mol) of 4-amino-3-nitrophenol to 100 mL of a 1:1 mixture of ethanol and water.

  • Reduction: Heat the mixture to 80 °C and add 13.1 g (0.075 mol) of sodium dithionite (Na2S2O4) portion-wise over 30 minutes. The color of the solution should change, indicating the reduction of the nitro group.

  • Condensation: After the addition of sodium dithionite is complete, add 4.3 mL (0.06 mol) of a 40% aqueous solution of glyoxal to the reaction mixture.

  • Reflux: Reflux the mixture for 4 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.

  • Isolation and Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Aminophenol B 4-Amino-3-nitrophenol A->B HNO3, H2SO4 Acetic Acid, 0-10°C C This compound B->C 1. Na2S2O4 2. Glyoxal Ethanol/Water, 80°C

Caption: Proposed two-step synthesis pathway for this compound.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack & Imine Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Aromatization 4,5-Diaminophenol 4,5-Diaminophenol Intermediate_1 Intermediate_1 4,5-Diaminophenol->Intermediate_1 + Glyoxal Imine_Intermediate Imine_Intermediate Intermediate_1->Imine_Intermediate - H2O Cyclized_Intermediate Cyclized_Intermediate Imine_Intermediate->Cyclized_Intermediate Dihydroquinoxaline Dihydroquinoxaline Cyclized_Intermediate->Dihydroquinoxaline - H2O This compound This compound Dihydroquinoxaline->this compound Tautomerization

Caption: Mechanism of quinoxaline ring formation.

Navigating the Therapeutic Potential of 2-Aminoquinoxalin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide delves into the technical aspects of 2-Aminoquinoxalin-6-ol, a specific derivative of this important class of heterocyclic compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related analogs and the broader quinoxaline family to inform research and development efforts. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

Chemical Identity and Structure

A definitive CAS number for this compound could not be located in the available chemical databases. However, the fundamental building blocks of this molecule are well-characterized. Below are the details for the parent structures, Quinoxalin-6-ol and 6-Aminoquinoxaline, along with the putative structure of the title compound.

Putative Chemical Structure of this compound:

Table 1: Physicochemical Properties of Related Quinoxaline Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Quinoxalin-6-ol7467-91-6C₈H₆N₂O146.15SolidNot available
6-Aminoquinoxaline6298-37-9C₈H₇N₃145.16Light yellow to Brown powder/crystal157.0 - 161.0

[Sources:[4][5][6][7]]

Synthetic Approaches to Substituted Quinoxalines

The synthesis of quinoxaline derivatives is well-established, with the most common and versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8] While a specific protocol for this compound is not documented, a general procedure for a related compound can be adapted. For instance, the synthesis of 6-aminoquinoxaline from 6-nitroquinoxaline provides a relevant example of introducing an amino group.[7]

General Experimental Protocol: Synthesis of 6-Aminoquinoxaline

A representative protocol for the synthesis of 6-aminoquinoxaline involves the reduction of a nitro-substituted precursor.[7]

Materials:

  • 6-Nitroquinoxaline

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite or diatomaceous earth

Procedure:

  • Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).

  • Add 10% palladium on carbon (50 mg) to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be further purified by silica column chromatography to yield 6-aminoquinoxaline.[7]

To synthesize this compound, a plausible route would involve starting with a suitably substituted o-phenylenediamine, such as 1,2-diamino-4-hydroxybenzene, and reacting it with a glyoxal derivative that would introduce the amino group at the 2-position of the resulting quinoxaline ring. The precise conditions would require experimental optimization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of quinoxaline derivatives.

G General Workflow for Quinoxaline Synthesis and Evaluation A Starting Materials (o-phenylenediamine, dicarbonyl compound) B Condensation Reaction A->B Solvent, Catalyst C Purification (Crystallization/Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E Biological Screening (e.g., in vitro assays) D->E

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities.[3] Their therapeutic potential spans various diseases, largely attributed to their ability to interact with a range of biological targets.

Table 2: Overview of Reported Biological Activities of Quinoxaline Derivatives

Biological ActivityDescription
Anticancer Quinoxaline-based compounds have shown potent activity against various cancer cell lines. Some derivatives act as dual inhibitors of the PI3K and mTOR signaling pathways, which are crucial for cancer cell growth and survival.[9]
Antimicrobial Several quinoxaline derivatives exhibit significant antibacterial and antifungal properties.[2]
Antiviral Certain quinoxaline compounds have been identified as inhibitors of viral replication, including activity against respiratory pathogens.[10]
Anti-inflammatory Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like lipoxygenase (LOX).[11]
Kinase Inhibition The quinoxaline scaffold is a common feature in kinase inhibitors, targeting enzymes like Pim-1/2 kinases and apoptosis signal-regulated kinase 1 (ASK1).[12][13]
Quantitative Data for Representative Quinoxaline Derivatives

While specific IC₅₀ values for this compound are not available, the following table presents data for other quinoxaline derivatives to illustrate the potential potency of this chemical class.

Table 3: Selected In Vitro Activities of Quinoxaline Derivatives

CompoundTarget/Cell LineActivity (IC₅₀)Reference
Quinoxaline-2-carboxylic acid derivativePim-1 Kinase74 nM[12]
Bisfuranylquinoxalineurea analog (7c)HCT-116 (Colon Cancer)Low micromolar[1]
Dibromo substituted quinoxaline (26e)ASK130.17 nM[13]
Tetrazolo[1,5-a]quinoxaline derivativeA549 (Lung Cancer)More potent than doxorubicin[2]

Signaling Pathways Modulated by Quinoxaline Derivatives

A significant aspect of the anticancer activity of quinoxaline derivatives is their ability to modulate key cellular signaling pathways. One of the most notable is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[9]

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Quinoxaline derivatives, such as PX866 and PKI587, have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[9] By blocking these key signaling nodes, these compounds can effectively inhibit tumor growth.

PI3K/mTOR Signaling Pathway

The diagram below illustrates the PI3K/mTOR signaling pathway and the putative points of inhibition by quinoxaline derivatives.

G PI3K/mTOR Signaling Pathway and Quinoxaline Inhibition cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoxaline Derivatives Quinoxaline Derivatives Quinoxaline Derivatives->PI3K Quinoxaline Derivatives->mTORC1

Caption: PI3K/mTOR pathway with points of inhibition by quinoxaline derivatives.

Conclusion

References

Spectroscopic Analysis of 6-Aminoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of publicly available spectroscopic data for 6-aminoquinoxaline. The originally requested compound, 2-aminoquinoxalin-6-ol, is not included due to a lack of available spectroscopic information in public databases. 6-Aminoquinoxaline has been chosen as a structurally related substitute for the purpose of this technical guide.

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of 6-aminoquinoxaline. The information presented herein is compiled from various online databases and scientific literature.

Core Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-aminoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.65d1.7H-2
8.55d1.7H-3
7.87d8.9H-8
7.18dd8.9, 2.5H-7
7.13d2.5H-5
4.20br. s--NH₂

Solvent: CDCl₃

¹³C NMR Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine)
3100-3000C-H stretching (aromatic)
1620-1580C=C stretching (aromatic)
1600-1450N-H bending (amine)
1360-1250C-N stretching (aromatic amine)

Note: The assignments are based on typical IR absorption regions for the functional groups present in 6-aminoquinoxaline.

Mass Spectrometry (MS)
m/zInterpretation
145[M]⁺ (Molecular Ion)

Further fragmentation data is not detailed in the available resources.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the analysis of quinoxaline derivatives.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of quinoxaline derivatives involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample 6-Aminoquinoxaline Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process FID Acquire_1H->Process Acquire_13C->Process Reference Reference to TMS Process->Reference Analyze Analyze Spectra Reference->Analyze IR_Workflow cluster_instrument_prep Instrument Preparation cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Spectrometer FT-IR Spectrometer with ATR Background Collect Background Spectrum Spectrometer->Background Place_Sample Place Sample on ATR Crystal Background->Place_Sample Sample 6-Aminoquinoxaline Sample->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process Process Spectrum (Baseline Correction, etc.) Collect_Spectrum->Process Analyze Analyze Peaks Process->Analyze MS_Workflow cluster_sample_introduction Sample Introduction cluster_mass_analysis Mass Analysis cluster_data_output Data Output Sample 6-Aminoquinoxaline Introduction Introduce Sample (e.g., Direct Probe) Sample->Introduction Ion_Source Ion Source (e.g., EI) Introduction->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Analyze Analyze Fragmentation Pattern Mass_Spectrum->Analyze

References

The Pharmacological Promise of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new drugs.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. Their efficacy has been demonstrated against a range of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
CQ-1 MCF-7 (Breast)2.61Doxorubicin-[1]
CQ-2 Hela (Cervical)-Doxorubicin-[1]
CQ-3 Ty-82 (Leukemia)2.5--[1]
CQ-4 THP-1 (Leukemia)1.6--[1]
XVA HCT116 (Colon)4.4Doxorubicin-[2]
XVA MCF-7 (Breast)5.3Doxorubicin-[2]
Compound 11 MCF-7 (Breast)0.81-2.91--
Compound 13 MCF-7 (Breast)0.81-2.91--
Compound 4a MCF-7 (Breast)3.21-4.54--
Compound 5 MCF-7 (Breast)3.21-4.54--
Compound IV PC-3 (Prostate)2.11--[3]
Compound III PC-3 (Prostate)4.11--[3]
Compound 10 MKN 45 (Gastric)0.073Adriamycin0.12[4]
Compound 10 MKN 45 (Gastric)0.073Cis-platin2.67[4]
Mechanism of Action: Kinase Inhibition and Apoptosis

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[2] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By blocking the ATP-binding sites of these kinases, quinoxaline derivatives can disrupt downstream signaling pathways that are often hyperactivated in cancer cells.

Furthermore, many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3][5] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as the upregulation of p53, caspases, and Bax, and the downregulation of Bcl-2.[3]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Apoptosis_Pathway Quinoxaline Quinoxaline Derivative p53 p53 Quinoxaline->p53 Upregulates Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction by Quinoxaline Derivatives.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key regulatory proteins.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., p53, caspase-3, Bcl-2).[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
QD-1 Staphylococcus aureus4Vancomycin4[6]
QD-2 Staphylococcus aureus2Vancomycin4[6]
Compound 3f Staphylococcus aureus8-256--[7]
Compound 6b Aspergillus fumigatus8-256--[7]
Compound 5j Rhizoctonia solani8.54Azoxystrobin26.17[8]
Compound 5t Rhizoctonia solani12.01Azoxystrobin26.17[8]
N-05 Nocardia brasiliensis<1--[9]
N-09 Nocardia brasiliensis<1--[9]
Experimental Protocols

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the quinoxaline derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well.[7]

Antiviral Activity

Several quinoxaline derivatives have been identified as potent antiviral agents, exhibiting activity against a variety of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[10]

Quantitative Antiviral Data

The following table shows the antiviral activity of a quinoxaline derivative, with data presented as the effective concentration required to reduce viral replication by 50% (EC50).

Compound IDVirusEC50 (nM)Reference CompoundEC50 (nM)Citation
Compound 19 HIV-1 Reverse Transcriptase3.1Nevirapine6.7[10]
Experimental Protocols

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus.

  • Compound Treatment: Add serial dilutions of the quinoxaline derivative to the infected cells.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.[10]

Anti-inflammatory Activity

Quinoxaline derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected quinoxaline derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference CompoundCitation
Compound 11 37.960.6261.23Celecoxib
Compound 13 30.410.4666.11Celecoxib
Compound 4a 28.81.1724.61Celecoxib
Compound 5 40.320.8348.58Celecoxib
Compound 4a -0.042-SB203580 (p38α MAPK inhibitor)[13]
Mechanism of Action: Inhibition of Inflammatory Pathways

Quinoxaline derivatives can modulate inflammatory responses by targeting key signaling pathways. Inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a major mechanism.[11] Additionally, some derivatives have been shown to interfere with the TNF-α signaling pathway, which plays a central role in inflammation.[12] The p38 MAPK pathway is another important target for the anti-inflammatory effects of certain quinoxaline derivatives.[13][14]

TNFa_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Releases Inflammation Inflammatory Response NFkB->Inflammation Nuclear Translocation Quinoxaline Quinoxaline Derivative Quinoxaline->IKK Inhibition

Caption: TNF-α/NF-κB Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation Apoptosis Transcription_Factors->Inflammation_Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->p38_MAPK Inhibition

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the quinoxaline derivative or a control inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Measurement: After a specific incubation time, measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.[11]

Conclusion

Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive scaffolds for the development of new and improved therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel drugs to address unmet medical needs. The continued exploration of the structure-activity relationships and mechanisms of action of quinoxaline derivatives will undoubtedly unlock their full therapeutic potential.

References

An In-depth Technical Guide to 2-Aminoquinoxalin-6-ol: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 2-Aminoquinoxalin-6-ol, from its probable historical discovery to its synthesis and potential biological applications. While a singular discovery paper for this specific molecule is not prominent in the scientific literature, its existence and properties can be inferred from the extensive research on the quinoxaline scaffold. This document consolidates available data on related compounds to present a detailed and logical exploration of this compound.

Introduction and Historical Context

The quinoxaline core, a fusion of benzene and pyrazine rings, has been a subject of significant interest in medicinal chemistry for over a century.[1] The initial synthesis of quinoxaline derivatives dates back to the late 19th century, with the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds being a foundational method.[1] Given the early development of synthetic organic chemistry, it is plausible that this compound was first synthesized in the early to mid-20th century as part of broader investigations into the chemical space of substituted quinoxalines. These early studies were often driven by the pursuit of novel dyes and pharmaceutical agents. The diverse biological activities exhibited by quinoxaline derivatives, including antibacterial, antiviral, and anticancer properties, have fueled continuous research into this versatile scaffold.[2][3]

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₇N₃O-
Molecular Weight 161.16 g/mol -
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to have some solubility in polar organic solventsInferred from related compounds
pKa The amino group would be basic, and the hydroxyl group weakly acidic.General chemical principles

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not available. However, based on established synthetic routes for substituted quinoxalines, a plausible and detailed experimental protocol can be proposed. The most likely synthetic strategy would involve the cyclocondensation of a suitably substituted o-phenylenediamine with an appropriate 1,2-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

A logical approach would start from a commercially available and appropriately substituted benzene derivative, which is then elaborated to the target molecule.

G cluster_0 Proposed Synthesis of this compound cluster_1 Alternative Retrosynthetic Approach A 1,2-Diamino-4-hydroxybenzene C This compound A->C Cyclocondensation B Glyoxal B->C D Alternative: 2-Chloro-6-nitroquinoxaline D->C Nucleophilic Substitution E Ammonia E->D F Reduction (e.g., SnCl2/HCl) F->C G Hydrolysis G->C

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • 1,2-Diamino-4-hydroxybenzene dihydrochloride

  • Glyoxal (40% solution in water)

  • Sodium carbonate

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve 1,2-diamino-4-hydroxybenzene dihydrochloride (10 mmol) in 50 mL of a 1:1 mixture of ethanol and water.

  • Basification: To the solution, slowly add a 10% aqueous solution of sodium carbonate until the pH is approximately 8-9. This will free the diamine from its salt form.

  • Addition of Glyoxal: While stirring vigorously, add a stoichiometric amount of glyoxal (10 mmol, from a 40% aqueous solution) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the activities of structurally similar compounds suggest potential areas of therapeutic interest. Quinoxaline derivatives are known to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and induction of apoptosis.

  • Antimicrobial Activity: The quinoxaline scaffold is present in several antibacterial and antifungal agents.

  • Antiviral Activity: Certain quinoxaline derivatives have shown efficacy against a range of viruses.

Given the presence of both an amino and a hydroxyl group, this compound could potentially interact with a variety of biological targets. For instance, these functional groups could participate in hydrogen bonding interactions within the active sites of enzymes or receptors.

Hypothetical Signaling Pathway Involvement

Based on the known activities of other substituted quinoxalines, one could hypothesize the involvement of this compound in cellular signaling pathways related to cancer. For example, it could potentially act as an inhibitor of a protein kinase involved in cell proliferation.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds D Downstream Signaling Cascade (e.g., MAPK/ERK pathway) B->D Activates C This compound C->B Inhibits E Cell Proliferation and Survival D->E Promotes

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Quantitative Data from Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes quantitative biological data for some related quinoxaline derivatives.

CompoundBiological Target/AssayIC₅₀ / EC₅₀ / MICReference
Various 2,3-disubstituted quinoxalin-6-amine analogs Antiproliferative activity against various cancer cell linesLow micromolar range[2]
Quinoxaline derivatives Antibacterial and antifungal activityMIC values in the µg/mL range-
Substituted quinoxalines Kinase inhibition (e.g., VEGFR-2)Nanomolar to micromolar IC₅₀ values-

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the vast quinoxaline family. While its specific discovery and history are not well-documented, its synthesis is feasible through established chemical methodologies. The rich biological activity profile of the quinoxaline scaffold suggests that this compound could possess valuable therapeutic properties.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent screening against a panel of biological targets, particularly in the areas of oncology and infectious diseases, is warranted. Detailed structure-activity relationship (SAR) studies of its derivatives could further elucidate its potential as a lead compound for drug discovery. The development of a robust and scalable synthetic route would be a crucial first step in enabling these future investigations.

References

Navigating the Uncharted Territory: A Technical Guide to the Safety, Toxicity, and Handling of 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoquinoxalin-6-ol is a quinoxaline derivative with potential applications in pharmaceutical research and development. Due to the absence of specific safety data, a precautionary approach to its handling is imperative. This guide provides an in-depth overview of the anticipated safety, toxicity, and handling precautions based on data from structurally similar compounds. The primary hazards are expected to be skin, eye, and respiratory irritation, with a potential for harm if swallowed. Strict adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is essential to minimize exposure and ensure a safe working environment.

Hazard Identification and Classification

Based on the hazard profiles of analogous quinoxaline derivatives, this compound is anticipated to possess the following classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation (Category 2) [1][2][3]

  • Eye Irritation (Category 2A or 2) [1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

  • Acute Toxicity, Oral (Potential for Category 4)

These classifications are inferred from the consistent irritant properties observed in related quinoxaline compounds. The potential for oral toxicity is suggested by data on 6-Aminoquinoxaline.

Table 1: Summary of Anticipated GHS Hazard Statements

Hazard ClassGHS Hazard StatementBasis of Classification
Skin IrritationH315: Causes skin irritationData on Quinoxalin-2(1H)-one, 6-Aminoquinoxaline, and Quinoxalin-6-ol[1][2][3]
Eye IrritationH319: Causes serious eye irritationData on Quinoxalin-2(1H)-one, 6-Aminoquinoxaline, and Quinoxalin-6-ol[1][2][3]
STOT-SEH335: May cause respiratory irritationData on Quinoxalin-2(1H)-one[1]
Acute Toxicity (Oral)H302: Harmful if swallowed (Precautionary)Data on 6-Aminoquinoxaline

Toxicological Profile (Inferred)

A definitive toxicological profile for this compound has not been established. However, based on available data for related compounds, the following effects can be anticipated:

  • Acute Toxicity: While no quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is available for this compound, the "harmful if swallowed" classification of 6-Aminoquinoxaline suggests that ingestion may lead to adverse health effects.

  • Skin and Eye Irritation: Direct contact with the skin is likely to cause redness, itching, and inflammation.[1][2][3] Contact with the eyes may result in serious irritation, characterized by redness, pain, and potential damage to the cornea.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific studies, these effects cannot be ruled out.

Handling Precautions and Exposure Controls

Given the anticipated hazards, stringent safety measures should be implemented when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[4]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.

Table 2: Summary of Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/FaceChemical safety goggles or face shield
HandChemical-resistant gloves (e.g., nitrile)
Skin/BodyLab coat, closed-toe shoes
RespiratoryNIOSH-approved respirator with particulate filter (if dust/aerosol is generated)

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release and Disposal

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols: A General Workflow for Toxicity Assessment

While specific experimental protocols for this compound are not available, a general workflow for assessing the in vitro and in vivo toxicity of a novel chemical compound is presented below. This serves as a conceptual framework for researchers.

Diagram 1: General Workflow for In Vitro and In Vivo Toxicity Assessment

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (if warranted) A Compound Solubilization and Dilution Series B Cell Line Selection (e.g., HepG2, A549) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Genotoxicity Assays (e.g., Ames Test, Comet Assay) B->D E Data Analysis (IC50 Calculation) C->E D->E F Animal Model Selection (e.g., Rodent) E->F Proceed if significant in vitro activity or exposure potential G Dose Range Finding Study F->G H Acute Toxicity Study (e.g., OECD 420) G->H I Histopathology and Blood Chemistry Analysis H->I J Data Analysis (LD50, NOAEL Calculation) I->J

Caption: A generalized workflow for assessing the toxicity of a novel chemical compound.

This workflow begins with in vitro assays to determine cytotoxicity and genotoxicity. If significant biological activity is observed or there is a high potential for human exposure, in vivo studies may be conducted to determine acute toxicity and identify target organs.

Logical Relationships in Hazard Identification

The process of inferring the hazards of this compound is based on a logical relationship between its chemical structure and the known hazards of similar molecules.

Diagram 2: Logic Diagram for Hazard Inference

Hazard_Inference cluster_analogs Structural Analogs with Known Data cluster_target Target Compound cluster_inference Inferred Hazards A Quinoxalin-2(1H)-one (Skin, Eye, Resp. Irritant) D This compound (CAS 17057-46-4) A->D Structural Similarity B 6-Aminoquinoxaline (Oral Tox., Skin, Eye Irritant) B->D Structural Similarity C Quinoxalin-6-ol (Skin, Eye, Resp. Irritant) C->D Structural Similarity E Skin Irritation D->E Hazard Inference F Eye Irritation D->F Hazard Inference G Respiratory Irritation D->G Hazard Inference H Potential Oral Toxicity D->H Hazard Inference

Caption: Inference of hazards for this compound based on structural analogs.

This diagram illustrates that due to the structural similarities between this compound and its analogs, a reasonable inference of its potential hazards can be made in the absence of direct experimental data.

Conclusion

While this compound remains a compound with an uncharacterized toxicological profile, a conservative and cautious approach based on the known hazards of its structural analogs is warranted. Researchers, scientists, and drug development professionals must prioritize safety by implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling protocols. Further toxicological studies are necessary to definitively establish the safety profile of this compound.

References

Methodological & Application

Synthesis of 2-Aminoquinoxalin-6-ol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 2-Aminoquinoxalin-6-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 6-nitroquinoxaline, and proceeds through a series of robust and well-documented chemical transformations. This application note details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual workflow of the entire synthetic pathway.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of extensive research in the field of medicinal chemistry. This compound, in particular, represents a key scaffold for the development of novel therapeutic agents due to the presence of versatile functional groups that allow for further molecular elaboration. This document outlines a reliable synthetic route for the preparation of this important compound.

Overall Synthesis Workflow

The synthesis of this compound from 6-nitroquinoxaline is a multi-step process. The overall workflow is depicted in the following diagram.

SynthesisWorkflow Start 6-Nitroquinoxaline Step1 Step 1: Reduction (6-Aminoquinoxaline) Start->Step1 H2, Pd/C Methanol Step2 Step 2: Sandmeyer Reaction (Quinoxalin-6-ol) Step1->Step2 1. NaNO2, H2SO4 2. H2O, heat Step3 Step 3: Chlorination (2-Chloroquinoxalin-6-ol) Step2->Step3 POCl3 Step4 Step 4: Amination (this compound) Step3->Step4 NH3, solvent End This compound Step4->End

Caption: Multi-step synthesis of this compound from 6-nitroquinoxaline.

Experimental Protocols

Step 1: Synthesis of 6-Aminoquinoxaline

Principle: The nitro group of 6-nitroquinoxaline is reduced to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Protocol:

  • To a solution of 6-nitroquinoxaline (1.0 eq) in methanol, add 10% Pd/C (0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 6-aminoquinoxaline.

ParameterValueReference
Starting Material6-NitroquinoxalineN/A
Reagents10% Palladium on Carbon, Hydrogen gas[1]
SolventMethanol[1]
Reaction Time4-6 hours[1]
TemperatureRoom Temperature[1]
Yield~82%[1]
Step 2: Synthesis of Quinoxalin-6-ol

Principle: The amino group of 6-aminoquinoxaline is converted to a hydroxyl group via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.

Protocol:

  • Dissolve 6-aminoquinoxaline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain quinoxalin-6-ol.

ParameterValueReference
Starting Material6-AminoquinoxalineN/A
ReagentsSodium Nitrite, Sulfuric Acid[2][3]
SolventWater[2][3]
Reaction Time2-3 hours[2][3]
Temperature0-5 °C then 80-90 °C[2][3]
YieldVariable[2][3]
Step 3: Synthesis of 2-Chloroquinoxalin-6-ol

Principle: The hydroxyl group at the 2-position of quinoxalin-6-ol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol:

  • Carefully add quinoxalin-6-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate solution).

  • Filter the precipitated solid, wash with water, and dry to obtain 2-chloroquinoxalin-6-ol.

ParameterValueReference
Starting MaterialQuinoxalin-6-olN/A
ReagentPhosphorus Oxychloride (POCl₃)[4][5]
SolventNone (POCl₃ as reagent and solvent)[4][5]
Reaction Time2-4 hours[4][5]
TemperatureReflux[4][5]
YieldHigh[4][5]
Step 4: Synthesis of this compound

Principle: The chloro group at the 2-position of 2-chloroquinoxalin-6-ol is displaced by an amino group via nucleophilic aromatic substitution using ammonia.

Protocol:

  • Place 2-chloroquinoxalin-6-ol (1.0 eq) in a sealed pressure vessel.

  • Add a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

ParameterValueReference
Starting Material2-Chloroquinoxalin-6-olN/A
ReagentAmmonia[6]
SolventMethanol or Ethanol[6]
Reaction Time12-24 hours[6]
Temperature100-120 °C[6]
YieldModerate to Good[6]

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound from 6-nitroquinoxaline. The protocols are based on established chemical transformations and can be adapted for various research and development purposes. The provided quantitative data and workflow diagram offer a clear and concise guide for researchers in the field of organic and medicinal chemistry.

References

High-Yield Synthesis of 2-Aminoquinoxalin-6-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-Aminoquinoxalin-6-ol derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on a robust and efficient synthetic strategy, presenting quantitative data in accessible formats and detailed experimental procedures.

Introduction

The quinoxaline core is a privileged scaffold in drug discovery.[3] Derivatives of this heterocyclic system have shown promise as inhibitors of various enzymes and modulators of cellular signaling pathways. Specifically, 2-aminoquinoxaline derivatives have been investigated as interleukin-8 (IL-8) receptor antagonists and for their potential in treating chemokine-mediated diseases. The introduction of a hydroxyl group at the 6-position can further modulate the pharmacological properties of these compounds, making the development of efficient synthetic routes to this compound derivatives a key objective for medicinal chemists.

This application note details a two-stage synthetic approach, beginning with the preparation of the key intermediate, 3,4-diaminophenol, followed by a one-pot, cyanide-mediated condensation to yield the target this compound.

Synthetic Strategy Overview

The overall synthetic strategy is a two-part process designed for high yield and operational simplicity.

Part 1: Synthesis of 3,4-Diaminophenol

The synthesis of the crucial o-phenylenediamine intermediate, 3,4-diaminophenol, is achieved in a three-step sequence starting from the commercially available 4-aminophenol. This involves an initial acetylation of the amino group, followed by nitration and subsequent hydrolysis and reduction. A more direct route begins with the commercially available 4-amino-3-nitrophenol, which is then reduced to 3,4-diaminophenol.

Part 2: Synthesis of this compound

The final assembly of the this compound core is accomplished through a highly efficient one-pot, two-step cyanide-mediated sequential reaction. This method utilizes the prepared 3,4-diaminophenol and an appropriate aldehyde under aerobic oxidation conditions to directly install the 2-amino functionality on the quinoxaline ring, offering high yields and a broad substrate scope.[4][5][6]

Experimental Workflow

G cluster_0 Part 1: Synthesis of 3,4-Diaminophenol cluster_1 Part 2: Synthesis of this compound Start 4-Aminophenol Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Nitration Nitration (Nitric Acid) Acetylation->Nitration Hydrolysis Hydrolysis (NaOH) Nitration->Hydrolysis Intermediate1 4-Amino-3-nitrophenol Hydrolysis->Intermediate1 Reduction Reduction (e.g., H2, Pd/C) Intermediate1->Reduction Intermediate2 3,4-Diaminophenol Reduction->Intermediate2 Intermediate2_ref 3,4-Diaminophenol Condensation One-pot Cyanide-mediated Condensation & Aerobic Oxidation Intermediate2_ref->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Final_Product 2-Amino-3-R-quinoxalin-6-ol Condensation->Final_Product

Caption: Overall workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Synthesis of 3,4-Diaminophenol from 4-Aminophenol

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
AcetylationAcetic AnhydrideAcetic AcidReflux2>95
NitrationNitric AcidAcetic Acid0-101~90
HydrolysisSodium HydroxideWater80-902>90
ReductionH₂, 10% Pd/CMethanolRoom Temp.4~85

Table 2: One-pot Synthesis of 2-Amino-3-aryl-quinoxalin-6-ol

Starting MaterialAldehydeReagentSolventTemperature (°C)Time (h)Yield (%)
3,4-DiaminophenolBenzaldehydeNaCN, O₂ (air)DMF801285-95
3,4-Diaminophenol4-ChlorobenzaldehydeNaCN, O₂ (air)DMF801288
3,4-Diaminophenol4-MethoxybenzaldehydeNaCN, O₂ (air)DMF801292

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminophenol from 4-Amino-3-nitrophenol

This protocol describes the reduction of commercially available 4-amino-3-nitrophenol.

Materials:

  • 4-Amino-3-nitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • In a suitable reaction vessel, dissolve 4-amino-3-nitrophenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3,4-diaminophenol as a solid, which can be used in the next step without further purification.

Protocol 2: One-pot Synthesis of 2-Amino-3-phenyl-quinoxalin-6-ol

This protocol details the direct synthesis of a 2-aminoquinoxaline derivative from 3,4-diaminophenol and an aldehyde.[4][5][6]

Materials:

  • 3,4-Diaminophenol

  • Benzaldehyde

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Dimethylformamide (DMF)

  • Molecular Sieves (4Å)

Procedure:

  • To a solution of 3,4-diaminophenol (1.0 eq) in DMF, add benzaldehyde (1.0 eq) and activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir under an air atmosphere (aerobic oxidation) for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove insoluble materials.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-phenyl-quinoxalin-6-ol.

Potential Biological Signaling Pathway Involvement

Quinoxaline derivatives are known to interact with various biological targets. For instance, some derivatives act as inhibitors of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are implicated in cancer and inflammation, respectively.[7] The 2-aminoquinoxaline scaffold, in particular, has been associated with the antagonism of chemokine receptors, which play a crucial role in inflammatory responses.

G Ligand This compound Derivative Receptor Chemokine Receptor (e.g., CXCR2) Ligand->Receptor Antagonism G_Protein G-protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., NF-κB activation, Inflammatory Response) Ca_Release->Downstream PKC->Downstream

Caption: Potential antagonism of a chemokine receptor signaling pathway.

This diagram illustrates a plausible mechanism where a this compound derivative acts as an antagonist to a G-protein coupled chemokine receptor, thereby inhibiting downstream signaling cascades that lead to an inflammatory response.

Disclaimer: The experimental protocols described herein are intended for use by qualified scientific professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be strictly followed. Sodium cyanide is extremely toxic and should be handled with extreme care by trained personnel only. All chemical waste should be disposed of in accordance with institutional and governmental regulations.

References

Application Notes and Protocols for the Synthesis of Neuroprotective Agents Using 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of neuroprotective agents derived from 2-Aminoquinoxalin-6-ol. The focus is on the synthesis of promising quinoxaline-based compounds, their mechanisms of action, and the signaling pathways involved in their neuroprotective effects.

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective properties. Derivatization of the 6-amino position of the quinoxaline scaffold has led to the discovery of potent neuroprotective agents. This document details the synthesis and application of these compounds, with a focus on their potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Featured Compounds

Two notable neuroprotective agents derived from the 6-aminoquinoxaline scaffold are:

  • MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline): A brain-permeant compound that has demonstrated significant protection of dopaminating neurons in models of Parkinson's disease.

  • PAQ (a piperidinyl-substituted 6-aminoquinoxaline derivative): A second-generation compound with enhanced neuroprotective effects, partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.[1]

Data Presentation

CompoundModel SystemNeuroprotective ActivityMechanism of Action (Postulated)Reference
MPAQ In vitro (dopaminergic neuron cultures)Substantial protection against spontaneous and progressive dopaminergic cell death.Counteracts mechanisms contributing to dopaminergic cell death.
PAQ (4c) In vitro (PD cellular models), In vivo (mouse model of PD)Attenuated neurodegeneration.Partial activation of ryanodine receptor channels.[1]
QX-4, QX-6 In vitro (PC12 cell line), In vivo (APP/PS1 transgenic mice)Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, downregulated inflammatory cytokines.Antioxidant, anti-inflammatory, AChE inhibitory activities.

Signaling Pathways in Neuroprotection by Quinoxaline Derivatives

The neuroprotective effects of quinoxaline derivatives are believed to be mediated through various signaling pathways. While direct evidence for MPAQ and PAQ is still under investigation, related compounds and general neuroprotective mechanisms suggest the involvement of the following pathways:

  • Ryanodine Receptor (RyR) Signaling: The neuroprotective action of the 6-aminoquinoxaline derivative PAQ is partially attributed to the activation of ryanodine receptor channels on the endoplasmic reticulum.[1] Dysregulation of intracellular calcium homeostasis via RyRs is implicated in neurodegeneration.[2]

  • PI3K/Akt Signaling Pathway: This is a crucial cell survival pathway that is often implicated in neuroprotection. Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal growth. While direct links to MPAQ and PAQ are yet to be firmly established, it is a key pathway in neuronal survival.

  • Nrf2/ARE Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification genes. Many neuroprotective compounds exert their effects through the modulation of this pathway.

Diagram: Postulated Neuroprotective Signaling of 6-Aminoquinoxaline Derivatives

G cluster_0 Neuroprotective Stimulus cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcome 6-Aminoquinoxaline Derivative (e.g., PAQ) 6-Aminoquinoxaline Derivative (e.g., PAQ) RyR Ryanodine Receptor (RyR) Activation 6-Aminoquinoxaline Derivative (e.g., PAQ)->RyR PI3K_Akt PI3K/Akt Pathway (Potential) 6-Aminoquinoxaline Derivative (e.g., PAQ)->PI3K_Akt Nrf2 Nrf2 Pathway (Potential) 6-Aminoquinoxaline Derivative (e.g., PAQ)->Nrf2 Ca_Homeostasis Modulation of Intracellular Ca2+ Homeostasis RyR->Ca_Homeostasis Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Oxidative_Stress Reduction of Oxidative Stress Nrf2->Oxidative_Stress Neuroprotection Neuroprotection & Neuronal Survival Ca_Homeostasis->Neuroprotection Apoptosis->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Potential signaling pathways for 6-aminoquinoxaline derivatives.

Experimental Protocols

Synthesis of 2,3-disubstituted 6-aminoquinoxalines (General Procedure)

This protocol is a general method for the synthesis of the 6-aminoquinoxaline scaffold, which can be adapted for the synthesis of MPAQ and other analogs. The synthesis involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Diagram: General Synthesis Workflow

G Start Starting Materials: 4-Nitro-1,2-phenylenediamine 1,2-Dicarbonyl Compound Step1 Condensation Reaction (e.g., in Ethanol, reflux) Start->Step1 Intermediate 6-Nitroquinoxaline Derivative Step1->Intermediate Step2 Reduction of Nitro Group (e.g., Pd/C, H2) Intermediate->Step2 Product 6-Aminoquinoxaline Derivative (e.g., MPAQ) Step2->Product G Start Dopaminergic Cell Line (e.g., SH-SY5Y) Step1 Plate cells and allow to adhere Start->Step1 Step2 Pre-treat with Test Compound (e.g., MPAQ, PAQ) Step1->Step2 Step3 Induce toxicity with MPP+ Step2->Step3 Step4 Incubate for 24-48h Step3->Step4 Step5 Assess Cell Viability (e.g., MTT, LDH assay) Step4->Step5 End Quantify Neuroprotection Step5->End

References

Application Notes and Protocols for the Synthesis of 6-Aminoquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 6-aminoquinoxalines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established and reliable methods, offering versatility for the synthesis of various substituted 6-aminoquinoxalines.

Introduction

Quinoxaline derivatives are prevalent scaffolds in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The 6-amino substituent, in particular, serves as a crucial functional group for further molecular elaboration, making the efficient synthesis of 6-aminoquinoxalines a key step in the development of novel therapeutic agents and functional materials. This application note details three primary synthetic strategies: the reduction of 6-nitroquinoxalines, the condensation of 1,2,4-triaminobenzene with α-dicarbonyl compounds, and the nucleophilic aromatic substitution of 6-haloquinoxalines.

Synthetic Strategies

There are several reliable methods for the synthesis of 6-aminoquinoxalines. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoxaline ring.

Method 1: Reduction of 6-Nitroquinoxalines

This is a widely used and generally high-yielding method that involves the reduction of a nitro group at the 6-position of the quinoxaline ring. The precursor, 6-nitroquinoxaline, can be synthesized through the condensation of 4-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound. The subsequent reduction of the nitro group to an amine is a straightforward transformation.

Experimental Protocol: Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline

This protocol describes the catalytic hydrogenation of 6-nitroquinoxaline using palladium on carbon (Pd/C).

Materials:

  • 6-Nitroquinoxaline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL).

  • Carefully add 10% palladium on carbon (50 mg) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtering the mixture through a pad of diatomaceous earth.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the desired 6-aminoquinoxaline. The product can be further purified by silica gel column chromatography if necessary.[1]

Expected Yield: 82% (as a yellow solid).[1]

An alternative reducing agent is tin(II) chloride dihydrate in ethanol, which has been reported to give a 71% yield.[2]

Method 2: Condensation of 1,2,4-Triaminobenzene with a 1,2-Dicarbonyl Compound

This method builds the quinoxaline ring directly with the amino group already in place. It involves the reaction of 1,2,4-triaminobenzene with a 1,2-dicarbonyl compound, such as glyoxal.

Experimental Protocol: Synthesis of 6-Aminoquinoxaline from 1,2,4-Triaminobenzene

This protocol details the reaction of 1,2,4-triaminobenzene dihydrochloride with glyoxal sodium bisulfite adduct.

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride

  • Glyoxal sodium bisulfite adduct

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Benzene (for recrystallization)

  • Reaction vessel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 1,2,4-triaminobenzene dihydrochloride (9.8 g, 50 mmol) in 200 mL of a 10% by weight aqueous sodium carbonate solution.

  • To this solution, add glyoxal sodium bisulfite adduct (14.3 g, 50 mmol) in small portions.

  • Heat the reaction mixture to 100 °C for two hours.[1]

  • After the reaction is complete, cool the mixture to 0 °C.

  • Collect the resulting crystals by filtration.

  • Dry the crystals in vacuo to obtain the crude product.

  • Recrystallize the crude product from benzene to yield pure 6-aminoquinoxaline as yellow crystals.[1]

Expected Yield: 97% (crude), 87% (after recrystallization).[1]

Method 3: Nucleophilic Aromatic Substitution of 6-Haloquinoxalines

This approach is particularly useful for generating a library of N-substituted 6-aminoquinoxalines. It involves the reaction of a 6-haloquinoxaline (e.g., 6-fluoroquinoxaline) with a primary or secondary amine, often under microwave irradiation to accelerate the reaction.

Experimental Protocol: General Procedure for the Synthesis of 6-(Substituted-amino)quinoxalines

This protocol describes the microwave-assisted synthesis of 6-aminoquinoxalines from 6-fluoroquinoxaline.

Materials:

  • 6-Fluoroquinoxaline

  • Desired amine (e.g., pyrrolidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave vial (5 mL)

  • Microwave synthesizer

  • Ice-water

Procedure:

  • To a 5 mL microwave vial, add 6-fluoroquinoxaline (100 mg, 0.68 mmol), the desired amine (1.36 mmol, 2 equivalents), and potassium carbonate (188 mg, 1.36 mmol) in DMSO (1.5 mL).[3]

  • Seal the vial with a crimped cap.

  • Place the vial in a microwave synthesizer and heat the mixture to 200 °C for 30 minutes.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.[3]

  • Collect the precipitate by filtration, wash with water, and dry to obtain the desired 6-(substituted-amino)quinoxaline.

Data Summary

The following table summarizes the reaction conditions and yields for the different synthetic methods described.

MethodStarting MaterialsReagents & ConditionsYieldReference
1. Reduction 6-Nitroquinoxaline10% Pd/C, H₂ (1 atm), MeOH, 4 hr, room temperature82%[1]
6-NitroquinoxalineSnCl₂·2H₂O, Ethanol, heat71%[2]
2. Condensation 1,2,4-Triaminobenzene dihydrochloride, Glyoxal adduct10% Na₂CO₃ (aq), 100 °C, 2 hr87%[1]
3. Nucleophilic Substitution 6-Fluoroquinoxaline, PyrrolidineK₂CO₃, DMSO, Microwave, 200 °C, 30 min-[3]

Yield for Method 3 is dependent on the specific amine used.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Synthesis_Method_1 Start 6-Nitroquinoxaline Product 6-Aminoquinoxaline Start->Product Reduction Reagents 10% Pd/C, H₂ Methanol

Caption: Method 1: Reduction of 6-Nitroquinoxaline.

Synthesis_Method_2 Triaminobenzene 1,2,4-Triaminobenzene Product 6-Aminoquinoxaline Triaminobenzene->Product Condensation Glyoxal Glyoxal Glyoxal->Product Condensation Reagents 10% Na₂CO₃ 100 °C

Caption: Method 2: Condensation Reaction.

Synthesis_Method_3 Fluoroquinoxaline 6-Fluoroquinoxaline Product 6-(R¹R²N)-quinoxaline Fluoroquinoxaline->Product Nucleophilic Substitution Amine R¹R²NH Amine->Product Nucleophilic Substitution Reagents K₂CO₃, DMSO Microwave, 200 °C

Caption: Method 3: Nucleophilic Substitution.

Conclusion

The synthesis of 6-aminoquinoxalines can be achieved through several efficient and reliable methods. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern required. The protocols provided in this application note offer detailed procedures for the successful synthesis of these important heterocyclic compounds, providing a valuable resource for researchers in drug discovery and materials science.

References

Application Notes and Protocols for the Characterization of 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoxalin-6-ol, and its likely tautomer 6-aminoquinoxalin-2(1H)-one, are heterocyclic organic compounds belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Accurate and comprehensive characterization of these molecules is crucial for drug discovery and development, ensuring purity, stability, and proper identification.

This document provides a detailed overview of the key analytical techniques and protocols applicable to the characterization of this compound. While specific experimental data for this exact compound is limited in published literature, the methodologies presented are based on established practices for analogous quinoxaline derivatives and amino-substituted aromatic compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of the tautomeric form, 6-Aminoquinoxalin-2(1H)-one, is provided below.

PropertyValueSource
CAS Number 69904-06-9[2]
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2]
Purity (Typical) ≥95.0%[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure, including the position of substituents and the tautomeric form present in a given solvent.

Expected Chemical Shifts: Based on data from structurally similar 3-amino-quinoxalin-2(1H)-one derivatives, the following chemical shift ranges can be anticipated for the core protons and carbons of 6-Aminoquinoxalin-2(1H)-one in a solvent like DMSO-d₆.[1][3]

NucleusExpected Chemical Shift (ppm)
¹H NMR
Aromatic Protons7.0 - 8.5
Amine (-NH₂) Protons5.0 - 7.0 (broad)
Lactam (-NH) Proton10.0 - 12.5 (broad)
¹³C NMR
Carbonyl Carbon (C=O)150 - 160
Aromatic Carbons110 - 150

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum first.

    • Subsequently, acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard.

  • Data Acquisition:

    • Optimize the spectral width and number of scans to achieve a good signal-to-noise ratio.

    • For ¹H NMR, a typical acquisition may involve 16-64 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (e.g., singlets, doublets, triplets) in the ¹H NMR spectrum to deduce proton-proton connectivities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Expected Data: For 6-Aminoquinoxalin-2(1H)-one (C₈H₇N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 162.0662.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the instrument in positive ion mode to detect the [M+H]⁺ ion.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M+H]⁺.

    • If high-resolution mass spectrometry (HRMS) is used, compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

    • Analyze any significant fragment ions to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine and lactam)3200 - 3500 (broad)
C=O stretch (lactam)1650 - 1700
C=N and C=C stretch (aromatic)1500 - 1650
N-H bend (amine)1580 - 1650
C-N stretch1200 - 1350

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatography is essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and for quantifying its concentration in various matrices. A reversed-phase method is generally suitable for this type of polar aromatic compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of the mobile phase components (e.g., methanol/water). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has significant absorbance, determined from a UV-Vis spectrum (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The retention time of the main peak is a characteristic of the compound under the specific chromatographic conditions.

    • The peak area is proportional to the concentration of the compound.

    • Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

The general workflow for the characterization of this compound can be visualized as follows:

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Interpretation cluster_final_report Final Report Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation Purity_Determination Purity Determination HPLC->Purity_Determination Report Application Note & Protocol Generation Structure_Elucidation->Report Purity_Determination->Report

References

Application Note & Protocol: A Scalable Synthesis of 2-Aminoquinoxalin-6-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point in medicinal chemistry and drug discovery. 2-Aminoquinoxalin-6-ol, in particular, is a valuable intermediate for the synthesis of more complex pharmaceutical agents. This document provides a detailed protocol for the laboratory-scale synthesis of this compound and outlines a strategy for scaling up its production. The presented methodology is based on the classical and robust condensation reaction between an appropriate o-phenylenediamine and a 1,2-dicarbonyl compound, optimized for yield and purity.

Key Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: (1) Nitration of a substituted benzene derivative followed by (2) reductive cyclization. A common and efficient method involves the condensation of 1,2-diamino-4-nitrobenzene with glyoxal, followed by the reduction of the nitro group.

Materials and Equipment

  • Reagents: 1,2-diamino-4-nitrobenzene, Glyoxal (40% in water), Sodium dithionite (Na2S2O4), Ammonium hydroxide (NH4OH), Ethanol, Ethyl acetate, Dichloromethane, Celite.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard laboratory glassware.

Experimental Procedure

Step 1: Synthesis of 6-nitroquinoxaline

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of 1,2-diamino-4-nitrobenzene in 200 mL of ethanol.

  • Heat the mixture to 60°C with stirring until all the solid has dissolved.

  • To the warm solution, add 14.5 mL (0.12 mol) of 40% aqueous glyoxal dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).

  • Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the yellow precipitate using a Buchner funnel and wash with cold ethanol (2 x 50 mL).

  • Dry the solid under vacuum to obtain 6-nitroquinoxaline.

Step 2: Synthesis of this compound (via reduction)

This protocol describes a potential reduction method. The synthesis of the target molecule, this compound, would likely involve a different starting material or a multi-step synthesis that is not directly detailed in the provided search results. The following is a generalized reduction protocol for a nitroquinoxaline to an aminoquinoxaline.

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 17.5 g (0.1 mol) of 6-nitroquinoxaline in 300 mL of a 1:1 mixture of ethanol and water.

  • Heat the suspension to 70°C.

  • In a separate beaker, dissolve 52.2 g (0.3 mol) of sodium dithionite in 200 mL of water and add 30 mL of concentrated ammonium hydroxide.

  • Add the sodium dithionite solution dropwise to the heated suspension of 6-nitroquinoxaline over 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, stir the mixture at 80°C for an additional 2 hours.

  • Monitor the reaction by TLC (Dichloromethane/Methanol, 9:1).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield this compound.

Data Presentation

ParameterLab-Scale (100 mmol)Projected Scale-Up (1 mol)
Starting Material 1,2-diamino-4-nitrobenzene153 g
Glyoxal (40%)14.5 mL
Solvent (Ethanol) 200 mL2 L
Reaction Time (Step 1) 4 hours4-6 hours
Typical Yield (Step 1) 85-90%80-88%
Reducing Agent Sodium Dithionite522 g
Solvent (Ethanol/Water) 300 mL3 L
Reaction Time (Step 2) 2 hours2-3 hours
Typical Yield (Step 2) 75-85%70-80%
Overall Yield 64-77%56-70%
Purity (by HPLC) >98%>98%

Mandatory Visualization

G cluster_prep Preparation cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Reduction cluster_workup Work-up & Purification A Dissolve 1,2-diamino-4-nitrobenzene in Ethanol B Add Glyoxal (40% aq.) dropwise at 60°C A->B Heat C Reflux for 4 hours B->C D Cool to Room Temperature C->D TLC Monitoring E Filter Precipitate D->E F Dry Solid (6-nitroquinoxaline) E->F G Suspend 6-nitroquinoxaline in Ethanol/Water F->G H Add Sodium Dithionite solution at 70-80°C G->H Heat I Stir at 80°C for 2 hours H->I J Cool and Filter through Celite I->J TLC Monitoring K Evaporate Solvent J->K L Column Chromatography K->L M Obtain Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Discussion on Scaling Up

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: The condensation and reduction reactions are exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled heating and cooling capabilities is essential to maintain the optimal reaction temperature and prevent runaway reactions.

  • Reagent Addition: The dropwise addition of reagents, such as glyoxal and the sodium dithionite solution, becomes more critical at a larger scale. Automated dosing pumps should be used to ensure a controlled and consistent addition rate, which helps in managing the reaction exotherm.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and optimal reaction rates. In larger reactors, overhead mechanical stirrers are necessary to provide adequate agitation, especially for heterogeneous mixtures.

  • Work-up and Isolation: Filtration of large quantities of solids can be time-consuming. The use of a larger Buchner funnel, a filter press, or a centrifuge will be necessary for efficient solid-liquid separation. Similarly, large-scale rotary evaporators or other solvent removal systems will be required.

  • Purification: Column chromatography, while effective at the lab scale, is often not practical for large-scale production. Alternative purification methods such as recrystallization should be developed and optimized to obtain the desired purity on a larger scale.

  • Safety: A thorough safety assessment should be conducted before any scale-up. This includes understanding the thermal stability of reactants and intermediates, potential for hazardous by-product formation, and proper handling procedures for all chemicals. The use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area or a fume hood is mandatory.

The protocol described provides a reliable method for the synthesis of this compound. While the laboratory-scale procedure is straightforward, scaling up production requires careful engineering and safety considerations. The outlined strategies for managing heat, reagent addition, and purification will be crucial for a successful and safe scale-up, enabling the production of larger quantities of this important pharmaceutical intermediate for further research and development.

Application Notes and Protocols for the Derivatization of 2-Aminoquinoxalin-6-ol in Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-Aminoquinoxalin-6-ol, a versatile scaffold for the development of biologically active compounds. The protocols outlined below detail methods for the functionalization of both the 2-amino and 6-hydroxyl groups, enabling the creation of diverse chemical libraries for biological screening. This document also includes protocols for relevant biological assays and summarizes the reported activities of analogous compounds, offering a solid foundation for drug discovery and development programs centered on the quinoxaline core.

Overview of this compound Derivatization

This compound presents two primary sites for chemical modification: the nucleophilic 2-amino group and the 6-hydroxyl group. Derivatization at these positions can significantly modulate the compound's physicochemical properties and biological activity.

  • N-Derivatization: The 2-amino group can be readily acylated, sulfonylated, or converted into ureas and thioureas. These modifications can influence the compound's hydrogen bonding capacity, lipophilicity, and overall shape, which are critical for target engagement.

  • O-Derivatization: The 6-hydroxyl group can undergo alkylation or acylation to introduce a variety of substituents. These changes can impact solubility, metabolic stability, and provide additional points of interaction with biological targets.

The strategic combination of N- and O-derivatization allows for the generation of a vast chemical space, increasing the probability of identifying potent and selective modulators of biological processes.

Biological Activities of Derivatized this compound Analogs

Derivatives of the 2-aminoquinoxaline scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Notably, these compounds have shown promise as:

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell growth and survival.

  • Kinase Inhibitors: The quinoxaline scaffold is recognized as a "privileged" structure in kinase inhibitor design. Derivatives have been shown to inhibit a range of kinases, including Pim-1, Epidermal Growth Factor Receptor (EGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1), which are implicated in cancer and inflammatory diseases.[1]

  • Enzyme Inhibitors: Beyond kinases, quinoxaline derivatives have been explored as inhibitors of other enzymes, highlighting the broad therapeutic potential of this chemical class.

Quantitative Data Summary

The following table summarizes the biological activity of selected 2-aminoquinoxaline derivatives and related analogs from the literature.

Compound IDR1 (at C2/C3)R2 (at N2)R3 (at O6)AssayTarget/Cell LineIC50/GI50 (µM)
1 2,3-di(furan-2-yl)AcetylHGrowth InhibitionA549 (Lung Cancer)>20
2 2,3-di(furan-2-yl)PhenylureaHGrowth InhibitionA549 (Lung Cancer)5.3
3 2,3-di(furan-2-yl)p-TolylsulfonylHGrowth InhibitionA549 (Lung Cancer)>20
4 2,3-di(thiophen-2-yl)PhenylureaHGrowth InhibitionA549 (Lung Cancer)12.1
5 ---Kinase InhibitionPim-10.1 - 1
6 ---Kinase InhibitionPim-20.1 - 1
7 ---Kinase InhibitionEGFRVaries
8 ---Kinase InhibitionASK10.03 - 0.5

Experimental Protocols

General Synthetic Procedures for Derivatization

Note: These are general procedures and may require optimization for specific substrates. Standard laboratory safety precautions should be followed.

Protocol 4.1.1: N-Acylation of this compound

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4.1.2: N-Sulfonylation of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DCM or pyridine).

  • Add a base such as TEA (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in Protocol 4.1.1.

  • Purify the product by column chromatography.

Protocol 4.1.3: Formation of N-Ureas from this compound

  • To a solution of this compound (1 equivalent) in DCM, add DIPEA (1.5 equivalents).

  • Add the desired isocyanate (1.2 equivalents) and stir the mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.

Protocol 4.1.4: O-Alkylation of this compound

Note: To avoid competing N-alkylation, the 2-amino group may need to be protected (e.g., as a Boc-carbamate) prior to O-alkylation and deprotected subsequently.

  • To a solution of N-Boc-2-aminoquinoxalin-6-ol (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents).

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.2-1.5 equivalents).

  • Heat the reaction mixture at 50-80 °C for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the O-alkylated intermediate by column chromatography.

  • For deprotection, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the O-alkylated product.

Biological Assay Protocols

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (General)

  • Prepare a reaction buffer appropriate for the specific kinase (e.g., for Pim-1: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

  • In a 384-well plate, add 1 µl of the test compound at various concentrations (typically in DMSO).

  • Add 2 µl of the kinase enzyme solution.

  • Add 2 µl of a mixture containing the kinase-specific substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 4.2.2: Cell Viability Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 72 hours.

  • After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[2]

Visualizations

Experimental Workflows and Logical Relationships

Derivatization_Workflow cluster_start Starting Material cluster_n_derivatization N-Derivatization cluster_o_derivatization O-Derivatization cluster_screening Biological Screening This compound This compound N-Acylation N-Acylation This compound->N-Acylation N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation N-Urea Formation N-Urea Formation This compound->N-Urea Formation O-Alkylation O-Alkylation This compound->O-Alkylation O-Acylation O-Acylation This compound->O-Acylation Kinase Assays Kinase Assays N-Acylation->Kinase Assays N-Sulfonylation->Kinase Assays Cell Viability Assays Cell Viability Assays N-Urea Formation->Cell Viability Assays O-Alkylation->Cell Viability Assays O-Acylation->Kinase Assays SAR Studies SAR Studies Kinase Assays->SAR Studies Cell Viability Assays->SAR Studies

Caption: Derivatization and screening workflow for this compound.

Signaling Pathway Diagrams

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Upregulation Bad Bad Pim1->Bad Inhibition p21 p21 Pim1->p21 Inhibition p27 p27 Pim1->p27 Inhibition Apoptosis Apoptosis Bad->Apoptosis Induction Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Inhibition p27->Cell_Cycle_Progression Inhibition

Caption: Simplified Pim-1 signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Aminoquinoxalin-6-ol. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in improving reaction yields and overcoming common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of Quinoxaline Core - Incomplete condensation of the diamine and dicarbonyl compound.- Decomposition of starting materials.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylenediamine.- Optimize the reaction temperature and time. Some condensations require heating, while others proceed at room temperature.[1]- Consider using a catalyst to facilitate the condensation. A variety of catalysts such as acetic acid, iodine, or supported heteropolyoxometalates can be effective.[1]
Formation of Regioisomers - Lack of regioselectivity during the cyclization step if an unsymmetrical diamine is used.- If starting from a substituted o-phenylenediamine, the electronic and steric properties of the substituents will direct the cyclization. Consider a starting material that favors the formation of the desired isomer.- Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Incomplete Reduction of Nitro Group - Inactive catalyst.- Insufficient hydrogen pressure or reaction time.- Use fresh palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not pyrophoric and is handled under appropriate conditions.- Increase the hydrogen pressure (if using a hydrogenation apparatus) and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
Side Reactions During Deprotection - Cleavage of other sensitive functional groups.- Ring opening or degradation of the quinoxaline core under harsh deprotection conditions.- If using a methoxy group as a protecting group for the phenol, consider milder demethylation reagents such as boron tribromide (BBr₃) at low temperatures.- For other protecting groups, choose deprotection conditions that are orthogonal to the other functional groups present in the molecule.
Difficulty in Purification - Presence of polar impurities.- Poor solubility of the product.- For polar impurities, consider a wash with a dilute aqueous acid or base solution, depending on the nature of the impurity.- Recrystallization from a suitable solvent system can be effective for purification. Test a range of solvents to find one with good solubility at high temperature and poor solubility at room temperature.[2]- If the product is poorly soluble, it may precipitate from the reaction mixture upon cooling, which can aid in its isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the quinoxaline scaffold?

A1: The most classic and widely used method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction is versatile and can be performed under various conditions, including at room temperature or with heating, and can be catalyzed by acids or other agents to improve yields.[1]

Q2: How can I introduce the amino group at the 2-position?

A2: A common strategy involves a multi-step process starting from a quinoxalin-2(1H)-one intermediate. This can be achieved by reacting an o-phenylenediamine with an α-keto acid like glyoxylic acid. The resulting quinoxalin-2-ol can then be converted to a 2-chloroquinoxaline using a chlorinating agent like phosphoryl chloride (POCl₃). Finally, the 2-chloro group can be displaced by an amino group via nucleophilic aromatic substitution with an amine source.

Q3: What are the best practices for the reduction of a nitro group to an amino group in quinoxaline systems?

A3: Catalytic hydrogenation is a highly effective method for the reduction of a nitro group on the quinoxaline ring. A common and efficient system is using 10% palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2] The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.[2][3] It is crucial to monitor the reaction by TLC to ensure complete conversion and avoid over-reduction of the quinoxaline ring.

Q4: My final product, this compound, seems to be poorly soluble. How can I effectively purify it?

A4: Poor solubility can be a challenge. Recrystallization is often the most effective method for purifying such compounds. You may need to screen a variety of polar solvents or solvent mixtures. If the product precipitates from the reaction mixture upon completion, it can be isolated by filtration and then washed with appropriate solvents to remove impurities.

Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis is based on established chemical transformations for similar quinoxaline derivatives.

Step 1: Synthesis of 6-Methoxyquinoxalin-2(1H)-one

  • To a solution of 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as methanol, add glyoxylic acid monohydrate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The product is expected to precipitate from the reaction mixture. Collect the solid by filtration and wash with cold methanol.

  • Dry the solid under vacuum to obtain 6-methoxyquinoxalin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-6-methoxyquinoxaline

  • Suspend 6-methoxyquinoxalin-2(1H)-one (1 equivalent) in phosphoryl chloride (POCl₃, excess).

  • Heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxyquinoxaline.

Step 3: Synthesis of 2-Amino-6-methoxyquinoxaline

  • Dissolve 2-chloro-6-methoxyquinoxaline (1 equivalent) in a suitable solvent like ethanol in a sealed vessel.

  • Add an excess of an ammonia source, such as a solution of ammonia in ethanol or aqueous ammonia.

  • Heat the mixture at a temperature and for a duration determined by small-scale trials, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-amino-6-methoxyquinoxaline.

Step 4: Synthesis of this compound (Demethylation)

  • Dissolve 2-amino-6-methoxyquinoxaline (1 equivalent) in a dry, inert solvent like dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

Starting MaterialsCatalyst/ReagentSolventTemperatureYieldReference
o-phenylenediamine, BenzilAlCuMoVPTolueneRoom Temp92%[3]
1,2,4-triaminobenzene dihydrochloride, Glyoxal sodium bisulfite adductSodium CarbonateWater100 °C87%[2]
o-phenylenediamine, α-bromoketonesNoneDMF60 °CGood[4]

Table 2: Yields for Nitro Group Reduction in Quinoxaline Derivatives

SubstrateCatalystSolventReaction TimeYieldReference
6-nitroquinoxaline10% Pd/C, H₂Methanol4 h82%[2]
2,3-disubstituted-6-nitroquinoxalinesPd/C, H₂Ethanol6-8 hNot specified[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Demethylation 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine S1 6-Methoxyquinoxalin-2(1H)-one 4-methoxy-1,2-phenylenediamine->S1 Methanol, RT Glyoxylic acid Glyoxylic acid Glyoxylic acid->S1 S2 2-Chloro-6-methoxyquinoxaline S1->S2 POCl3, Reflux S3 2-Amino-6-methoxyquinoxaline S2->S3 NH3 source, Heat S4 This compound S3->S4 BBr3, DCM

Caption: Proposed synthetic workflow for this compound.

troubleshooting_yield Start Low Yield Observed Condensation Check Condensation Step Start->Condensation Reduction Check Reduction Step (if applicable) Start->Reduction Deprotection Check Deprotection Step Start->Deprotection Purification Review Purification Method Start->Purification Cond_Sol Inert atmosphere? Catalyst used? Temp/Time optimized? Condensation->Cond_Sol Red_Sol Fresh catalyst? Sufficient H2 pressure? Reaction time adequate? Reduction->Red_Sol Deprot_Sol Milder reagents? Orthogonal protecting groups? Deprotection->Deprot_Sol Pur_Sol Recrystallization solvent screen? Chromatography optimization? Purification->Pur_Sol

References

purification challenges of 2-Aminoquinoxalin-6-ol and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific purification challenges of 2-Aminoquinoxalin-6-ol is limited in publicly available literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the purification of the closely related compound, 6-Aminoquinoxaline, and general principles for the purification of amino-substituted quinoxaline derivatives. These recommendations should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of aminoquinoxalines?

Common impurities can include unreacted starting materials, such as substituted o-phenylenediamines and α-dicarbonyl compounds, which are often used in quinoxaline synthesis.[1][2] Additionally, side-products from competing reactions, regioisomers, and over- or under-substituted products can also be present. In syntheses starting from a nitro-substituted precursor, incomplete reduction can lead to the presence of the corresponding nitro-intermediate.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the purification process.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any structural isomers or major impurities.[7][8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in the identification of impurities.[8]

  • Melting Point Analysis: A sharp melting point range can be an indicator of high purity.[4][5]

Q3: What is the typical solubility profile of aminoquinoxalines?

Based on data for 6-Aminoquinoxaline, these compounds are often soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[9] They tend to have slight solubility in alcohols like methanol and are generally insoluble in water. Solubility can be a critical factor in choosing an appropriate solvent system for recrystallization or chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or formation of byproducts.Monitor the reaction closely using TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation.
Residual starting materials.Employ a suitable purification method such as column chromatography or recrystallization to separate the product from unreacted starting materials.
Product Discoloration (e.g., dark brown instead of yellow) Presence of colored impurities or degradation products.Treat a solution of the crude product with activated carbon before filtration and recrystallization. Store the purified compound under an inert atmosphere and protected from light to prevent degradation.[10]
Oxidation of the amino group.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.
Difficulty with Recrystallization Poor crystal formation.Ensure the solution is fully saturated at the boiling point of the solvent. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[11] If no crystals form, try scratching the inside of the flask or adding a seed crystal.
Oiling out instead of crystallization.The compound may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents. Ensure the boiling point of the solvent is lower than the melting point of the compound.
Poor Separation in Column Chromatography Streaking of the compound on the column.The compound may be too polar for the chosen mobile phase. Increase the polarity of the eluent gradually. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes help with tailing of amino compounds on silica gel.
Co-elution of impurities.Optimize the mobile phase composition. A shallow gradient elution may be necessary to resolve closely eluting impurities. Consider using a different stationary phase if separation on silica gel is not effective.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Aminoquinoxalines

This protocol is a general guideline and the choice of solvent will need to be determined experimentally.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[11] Based on related compounds, solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane could be good starting points.[5]

  • Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.

Protocol 2: General Column Chromatography Purification of Aminoquinoxalines

This is a general procedure using silica gel as the stationary phase.

  • Stationary Phase: Prepare a column with silica gel (200-300 mesh is common) in a suitable non-polar solvent (e.g., hexane or a low-polarity mixture).[7]

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start eluting the column with a non-polar mobile phase (e.g., hexane or ethyl acetate/hexane mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Recrystallization Recrystallization Dissolve->Recrystallization Column Column Chromatography Dissolve->Column Pure_Product Pure this compound Recrystallization->Pure_Product Waste Impurities Recrystallization->Waste in filtrate Column->Pure_Product Column->Waste in separate fractions Troubleshooting_Purity Start Low Purity Detected Check_TLC Analyze by TLC/HPLC Start->Check_TLC Multiple_Spots Multiple Spots/Peaks? Check_TLC->Multiple_Spots Recrystallize Perform Recrystallization Multiple_Spots->Recrystallize Yes Optimize Optimize Purification Conditions Multiple_Spots->Optimize No (Single broad spot/peak) Check_Purity_Again Re-check Purity Recrystallize->Check_Purity_Again Column_Chrom Perform Column Chromatography Column_Chrom->Check_Purity_Again Check_Purity_Again->Column_Chrom No Success Purity Acceptable Check_Purity_Again->Success Yes

References

Technical Support Center: Synthesis of 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Aminoquinoxalin-6-ol. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between a 1,2-diamino-4-hydroxybenzene derivative and a 1,2-dicarbonyl compound, typically glyoxal. This reaction is a classic and widely used method for the formation of the quinoxaline ring system.[1][2][3][4]

Q2: My reaction mixture turns dark brown or black upon addition of the reactants. What is causing this discoloration?

A2: The dark coloration is most likely due to the oxidation of the 1,2-diamino-4-hydroxybenzene starting material. Aromatic compounds containing both amino and hydroxyl groups are highly susceptible to oxidation, which can be initiated by air (oxygen), metal contaminants, or harsh reaction conditions. This oxidation can lead to the formation of quinone-like structures and polymeric materials, which are intensely colored.

Q3: How can I prevent the oxidation of my starting materials and intermediates?

A3: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, using deoxygenated solvents can be beneficial. The stability of aminophenol derivatives is a key factor, and storing them under inert gas and in the dark is recommended. Some protocols for similar syntheses also include the use of a mild reducing agent to counteract oxidative processes.[5]

Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

A4: Besides the desired this compound, several side products can form, leading to a complex reaction mixture. These may include:

  • Partially reacted intermediates: Such as the mono-imine or di-imine, which have not yet cyclized to form the quinoxaline ring.

  • Oxidation products: As mentioned, these can be a significant source of impurities.

  • Polymers: Self-condensation of the starting materials or reactive intermediates can lead to polymeric byproducts.

  • Regioisomers: If an unsymmetrical 1,2-dicarbonyl compound is used instead of glyoxal, the formation of two different regioisomers is possible. The regioselectivity of the reaction depends on the relative nucleophilicity of the two amino groups of the phenylenediamine.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time. - Gently heat the reaction mixture if the protocol allows. - Ensure stoichiometric amounts of reactants are used.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere. - Use purified and deoxygenated solvents. - Avoid excessively high temperatures or prolonged reaction times.
Formation of side products.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - See below for specific side reaction troubleshooting.
Formation of Insoluble Material (Precipitate) Polymerization.- Lower the reaction temperature. - Ensure efficient stirring. - Add the reactants slowly to avoid high local concentrations.
Low solubility of the product.- Choose a solvent in which the product is more soluble at the reaction temperature. - The product may precipitate upon cooling, which can be used for purification.
Difficulty in Product Purification Presence of polar impurities.- Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system. - Recrystallization from a suitable solvent can be effective for removing impurities.[8]
Product is a dark, oily substance.- This often indicates significant oxidation. Attempt to purify a small sample via chromatography. If unsuccessful, repeating the synthesis with stricter exclusion of air is recommended.

Experimental Protocols

Synthesis of this compound via Condensation

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Preparation of Reactants:

    • Dissolve 1,2-diamino-4-hydroxybenzene (or its hydrochloride salt) in a suitable deoxygenated solvent (e.g., ethanol, methanol, or a mixture with water).

    • Prepare a solution of glyoxal (typically a 40% aqueous solution) in the same solvent.

  • Reaction Setup:

    • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with the 1,2-diamino-4-hydroxybenzene solution.

    • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction Execution:

    • Slowly add the glyoxal solution to the stirred solution of the diamine at room temperature.

    • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) or by column chromatography on silica gel.[8]

Visualizing Reaction Pathways

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a common side reaction.

main_reaction diamine 1,2-Diamino-4-hydroxybenzene intermediate Di-imine Intermediate diamine->intermediate + Glyoxal glyoxal Glyoxal glyoxal->intermediate product This compound intermediate->product Cyclization

Caption: Main synthetic pathway to this compound.

side_reaction diamine 1,2-Diamino-4-hydroxybenzene oxidized_product Quinone-imine Species diamine->oxidized_product Oxidation oxygen O₂ (Air) oxygen->oxidized_product polymer Polymeric Byproducts oxidized_product->polymer Polymerization

Caption: Common side reaction: Oxidation and polymerization.

References

optimizing reaction conditions for 2-Aminoquinoxalin-6-ol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-Aminoquinoxalin-6-ol.

Frequently Asked Questions (FAQs)

Q1: I want to selectively derivatize only one functional group of this compound. Where do I start?

A1: The key to selective derivatization of a bifunctional molecule like this compound lies in understanding the relative reactivity of the amino and hydroxyl groups and employing a suitable protecting group strategy. Generally, the 2-amino group is more nucleophilic than the 6-hydroxyl group. This inherent difference can often be exploited for selective N-derivatization under specific conditions. For selective O-derivatization, protection of the more reactive amino group is typically required.

Q2: What are the most common side reactions to watch out for?

A2: The most common side reaction is di-derivatization, where both the amino and hydroxyl groups react. Another potential issue is the formation of regioisomers if the reaction conditions are not well-controlled. Over-alkylation of the amino group is also a possibility. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to minimize these side products.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between the starting material, the desired product, and any potential side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more detailed analysis, LC-MS is recommended to confirm the mass of the product and identify byproducts.

Q4: What are the best practices for purifying this compound derivatives?

A4: Column chromatography on silica gel is the most common method for purification. The choice of eluent will depend on the polarity of your derivative. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system can be used for further purification of solid products.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time and continue to monitor by TLC. - Increase the reaction temperature in small increments (e.g., 10 °C). - Ensure reagents are fresh and of high purity.
Degradation of Starting Material or Product - Lower the reaction temperature. - Use a milder base or acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Suboptimal Reagent Stoichiometry - Titrate the starting material to accurately determine the required amount of derivatizing agent. - Experiment with a slight excess (1.1-1.5 equivalents) of the derivatizing agent.
Poor Solubility of Starting Material - Use a co-solvent to improve solubility. For example, a mixture of DMF or DMSO with a less polar solvent might be effective.
Problem 2: Formation of Multiple Products (Lack of Selectivity)
Possible Cause Suggested Solution
Di-derivatization (Both -NH2 and -OH reacted) - For selective N-acylation, consider using a less reactive acylating agent or performing the reaction at a lower temperature. - For selective O-alkylation, protect the amino group first (e.g., as a Boc-carbamate).
Reaction at the Wrong Functional Group - To favor N-acylation, use a non-nucleophilic base or even slightly acidic conditions to protonate the phenolic hydroxyl, reducing its nucleophilicity. - To favor O-alkylation, use a strong base that will deprotonate the hydroxyl group, making it a better nucleophile, after protecting the amino group.
Formation of Regioisomers - This is less common for this compound itself but can be a factor with more complex derivatives. Careful control of temperature and slow addition of reagents can sometimes improve regioselectivity.

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol is a general guideline for the selective acylation of the 2-amino group.

  • Protection of the Hydroxyl Group (Optional but Recommended for Highest Selectivity):

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a suitable protecting group for the hydroxyl function, for example, tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

    • Stir at room temperature until TLC analysis indicates complete protection.

    • Work up the reaction and purify the protected intermediate.

  • N-Acylation:

    • Dissolve the (protected or unprotected) this compound in a biphasic system of chloroform and an aqueous solution of a mild base like sodium bicarbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equivalents) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection (if applicable):

    • If a protecting group was used, deprotect it under appropriate conditions (e.g., TBAF for TBDMS).

Protocol 2: Selective O-Alkylation of this compound

This protocol outlines a general procedure for the selective alkylation of the 6-hydroxyl group.

  • Protection of the Amino Group:

    • Dissolve this compound in a solvent like dioxane or THF.

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine or sodium bicarbonate.

    • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

    • Work up the reaction to isolate the N-Boc protected intermediate.

  • O-Alkylation:

    • Dissolve the N-Boc-2-aminoquinoxalin-6-ol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base such as potassium carbonate or cesium carbonate.

    • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1-1.5 equivalents).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

    • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection:

    • Remove the Boc protecting group by treating the O-alkylated intermediate with an acid such as trifluoroacetic acid (TFA) in DCM.

Quantitative Data Summary

The following table provides hypothetical but representative data for optimizing the N-acetylation of this compound with acetic anhydride.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1PyridineDCM251265
2TriethylamineDCM251272
3NaHCO₃ (aq)Chloroform0 to 25685
4NoneAcetic Acid80455 (with potential O-acylation)

Visual Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Derivatization of This compound check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes degradation Degradation check_yield->degradation Yes, starting material consumed di_derivatization Di-derivatization check_purity->di_derivatization Yes wrong_site Wrong Site Reactivity check_purity->wrong_site Yes end_success Successful Derivatization check_purity->end_success No optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check reagents incomplete_reaction->optimize_conditions milder_conditions Use Milder Conditions: - Lower temperature - Milder base/acid degradation->milder_conditions protecting_group Use Protecting Group Strategy di_derivatization->protecting_group adjust_reagents Adjust Reagents/Conditions for Selectivity wrong_site->adjust_reagents optimize_conditions->check_yield milder_conditions->check_yield protecting_group->check_yield adjust_reagents->check_yield

Caption: Troubleshooting workflow for this compound derivatization.

stability issues of 2-Aminoquinoxalin-6-ol in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Aminoquinoxalin-6-ol in solution and during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound is generally stable under standard ambient conditions (room temperature).[1] For optimal stability and to prevent degradation, it should be stored in a tightly closed container in a dry and cool place.[1][2][3] Some sources suggest that the compound may be air- and moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended for long-term storage.[4] Protecting the compound from light by using an amber vial or storing it in the dark is also a good practice.[5]

Q2: I am dissolving this compound for my experiments. What solvents are recommended and are there any stability concerns in solution?

A2: this compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[6] While many organic compounds are stable in DMSO when stored at low temperatures (-20°C), the stability of this compound in any specific solvent over time has not been extensively reported.[6][7] It is crucial to prepare fresh solutions whenever possible or to conduct a stability study in the desired solvent under your specific experimental conditions.

Q3: My solution of this compound has changed color. What could be the reason?

A3: A color change in a solution of this compound could indicate degradation. Quinoxaline derivatives can be susceptible to oxidation and photodegradation, which may lead to the formation of colored byproducts.[8][9] The degradation can be influenced by factors such as pH, exposure to light, and the presence of oxidizing agents.[8] It is recommended to investigate the purity of the solution using an appropriate analytical method like HPLC if a color change is observed.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in stock or working solutions.1. Prepare fresh solutions before each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Perform a stability study of your solution under your storage conditions (see Experimental Protocols).
Loss of compound activity Instability under experimental conditions (e.g., temperature, light, pH).1. Protect solutions from light by using amber vials or covering with aluminum foil.2. Control the pH of the experimental medium with a suitable buffer.3. Evaluate the thermal stability of the compound at the experimental temperature.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in the chosen solvent at the desired concentration.2. Sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation.3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and supernatant separately.
Handling challenges with the solid compound The compound is hygroscopic and/or air-sensitive.1. Handle the solid compound in a glove box or under a stream of inert gas (nitrogen or argon).2. Use a dry, clean spatula and weigh the compound quickly.3. Store the compound in a desiccator to minimize moisture absorption.[3]

Quantitative Stability Data

Currently, specific quantitative stability data for this compound under various conditions is not extensively published. Researchers are encouraged to perform their own stability studies based on the protocols provided below. The following table provides a template for recording such data.

Table 1: Template for Stability Assessment of this compound in Solution

Condition Solvent Concentration (µg/mL) Time Point % Remaining (e.g., by HPLC) Appearance
Room Temp, LightDMSO1000h100%Colorless
24h
48h
Room Temp, DarkDMSO1000h100%Colorless
24h
48h
4°C, DarkAqueous Buffer pH 5500h100%Colorless
24h
48h
4°C, DarkAqueous Buffer pH 7.4500h100%Colorless
24h
48h
4°C, DarkAqueous Buffer pH 9500h100%Colorless
24h
48h

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes. Neutralize with 0.1 N NaOH.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.

    • Photodegradation (Solution): Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Thermal Degradation (Solid): Store the solid compound at 60°C for 48 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation.[11]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Development:

    • Inject the unstressed sample to determine the retention time of the parent compound.

    • Inject a mixture of all stressed samples to observe the degradation products.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) stock->alkali oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Characterize Products signaling_pathway cluster_info Generalized Signaling Pathways Targeted by Quinoxaline Derivatives cluster_pathways cluster_outcomes Biological Outcomes info Note: This is a generalized representation. The specific pathways modulated by this compound require experimental validation. quinoxaline Bioactive Quinoxaline Derivatives dna DNA Intercalation/ Inhibition of DNA Synthesis quinoxaline->dna kinase Kinase Inhibition (e.g., in cancer signaling) quinoxaline->kinase bacterial Bacterial Enzyme Inhibition quinoxaline->bacterial viral Viral Replication Inhibition quinoxaline->viral anticancer Anticancer Activity dna->anticancer kinase->anticancer antibacterial Antibacterial Activity bacterial->antibacterial antiviral Antiviral Activity viral->antiviral

References

purification of 2-Aminoquinoxalin-6-ol by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for the purification of 2-Aminoquinoxalin-6-ol by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

Crude this compound, synthesized from the condensation of a substituted o-phenylenediamine with a glyoxal derivative, may contain several types of impurities. These can include unreacted starting materials, by-products from side reactions (such as over-oxidation or incomplete cyclization), and residual solvents or reagents used during the synthesis and workup.

Q2: How do I choose between recrystallization and chromatography for purification?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

  • Recrystallization is often suitable for large quantities of material (>1 g) where the impurities have significantly different solubility profiles from the desired product. It is a cost-effective and scalable method for removing minor impurities and achieving high crystalline purity.

  • Column Chromatography is ideal for purifying smaller quantities (<1 g), for separating complex mixtures with similar solubility, or when very high purity is required. It is particularly effective at removing impurities with polarity similar to the product, which may be difficult to separate by recrystallization.

Q3: What is a good starting solvent for the recrystallization of this compound?

Due to the polar amino and hydroxyl functional groups, polar solvents are a good starting point. Ethanol or methanol are commonly used for purifying quinoxaline derivatives.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: What type of chromatography is best suited for this compound?

Given its polar nature, normal-phase column chromatography using silica gel is a standard approach. A moderately polar mobile phase, such as a mixture of ethyl acetate and hexane, or dichloromethane and methanol, is typically effective. For highly polar impurities, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (to suppress tailing of the basic amino group) can improve separation.[2]

Purification Method Comparison

The following table summarizes the key differences between recrystallization and chromatography for the purification of this compound.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubilityDifference in partitioning between stationary and mobile phases
Best For Large scale (>1 g), removing minor impuritiesSmall scale (<1 g), complex mixtures, achieving >99% purity
Throughput HighLow
Solvent Usage Moderate to HighVery High
Cost Low (solvents)High (silica gel, large solvent volumes)
Typical Yield 60-90% (can be lower)70-95%
Common Issues Oiling out, low recovery, co-crystallizationPoor separation, compound streaking, sample loss on column

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent). A good starting point is a mixture of ethyl acetate and hexane. The ideal eluent system should give the product a retention factor (Rf) of approximately 0.2-0.4.[2]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of a polar solvent (like dichloromethane or the eluent itself). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.[5][6]Boil off some of the solvent to concentrate the solution and attempt to cool again.[6]
Supersaturation. The solution needs a nucleation site to begin crystallization.[5]Scratch the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of the pure compound.[5][6]
Product "oils out" instead of crystallizing. The solution is too saturated, or the cooling is too rapid. The melting point of the solute is below the boiling point of the solvent.[5]Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[5]
Very low recovery of product. Too much solvent was used. A significant amount of product remains in the mother liquor.[3][6]Concentrate the filtrate (mother liquor) by evaporation and cool it again to recover a second crop of crystals.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent before filtering.
Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound will not move off the baseline (Rf = 0). The eluent is not polar enough. The compound has a very strong affinity for the polar silica gel.Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or add a small amount (1-5%) of methanol.[2]
Poor separation of product and impurities. The eluent is too polar. All compounds are moving too quickly up the column.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Incorrect stationary phase. The compound may require a different adsorbent.Consider using a different stationary phase like alumina or a reverse-phase silica (C18).[2]
Compound streaks or "tails" on TLC and column. The compound is acidic or basic. The amino group on this compound can interact strongly with acidic silanol groups on silica.Add a small amount of a modifier to the eluent, such as triethylamine (~0.5-1%), to neutralize the silica surface.
Sample is overloaded on the column. Use a larger column or purify a smaller amount of the crude material.

Visual Workflows

Recrystallization_Workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in min. hot solvent A->B C Hot Filtration (if needed) B->C D Cool Slowly to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filter to Collect Crystals E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for purification by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow A Crude Product B Dissolve & Load onto Silica Column A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for purification by column chromatography.

Decision_Tree start Start with Crude This compound scale What is the scale? start->scale purity_check Are impurities structurally similar? scale->purity_check < 1 gram recrystallize Attempt Recrystallization scale->recrystallize > 1 gram purity_check->recrystallize No chromatography Use Column Chromatography purity_check->chromatography Yes

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prominent synthetic routes for 2-Aminoquinoxalin-6-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The methods are evaluated based on yield, reaction conditions, and starting material accessibility, with supporting experimental data from analogous syntheses.

Method 1: Condensation of a Substituted Phenylenediamine

This approach involves the direct condensation of a substituted o-phenylenediamine with a suitable 1,2-dicarbonyl compound or its equivalent. For the synthesis of this compound, 4-hydroxy-1,2-phenylenediamine serves as the key starting material. The 2-amino group is introduced by using a reagent like glyoxylic acid followed by amination, or more directly with a glyoxal derivative that can lead to the amino-substituted quinoxaline. A highly relevant analogous reaction is the synthesis of 6-aminoquinoxaline from 1,2,4-triaminobenzene dihydrochloride and glyoxal sodium bisulfite adduct, which proceeds in high yield.[1]

Method 2: Multi-step Synthesis via Nitration and Reduction

An alternative strategy begins with a more readily available starting material, quinoxalin-6-ol. This method involves a three-step process:

  • Synthesis of Quinoxalin-6-ol: This can be achieved through the condensation of 4-hydroxy-1,2-phenylenediamine with glyoxal.

  • Nitration of Quinoxalin-6-ol: The quinoxalin-6-ol is then nitrated to introduce a nitro group at the 2-position, yielding 2-nitroquinoxalin-6-ol. The regioselectivity of this step is crucial and may require careful control of reaction conditions.

  • Reduction of the Nitro Group: The final step is the reduction of the 2-nitro group to the desired 2-amino group. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[1] This reduction is generally high-yielding and clean.

Data Presentation

ParameterMethod 1: CondensationMethod 2: Nitration & Reduction
Starting Materials 4-hydroxy-1,2-phenylenediamine, Glyoxal derivativeQuinoxalin-6-ol (or its precursors), Nitrating agent, Reducing agent
Number of Steps 1-23
Overall Yield Estimated 80-90% (based on analogous reactions[1])Estimated 50-60% (multi-step synthesis)
Reaction Time Short (typically a few hours)Long (multiple reaction and purification steps)
Scalability Potentially scalableScalability may be limited by the nitration step's safety and selectivity
Key Advantage More direct route, potentially higher overall yieldStarts from a more accessible quinoxaline core
Key Disadvantage Availability of the substituted o-phenylenediamineMulti-step process, potentially lower overall yield, and handling of nitrating agents

Experimental Protocols

Method 1: Condensation Synthesis of this compound (Proposed)

Step 1: Synthesis of this compound

  • To a solution of 4-hydroxy-1,2-phenylenediamine (1.24 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL), add a solution of glyoxal bis(sodium bisulfite) adduct (2.86 g, 10 mmol) in water (20 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Method 2: Multi-step Synthesis of this compound (Proposed)

Step 1: Synthesis of Quinoxalin-6-ol

  • Dissolve 4-hydroxy-1,2-phenylenediamine (1.24 g, 10 mmol) in 50 mL of ethanol.

  • Add an aqueous solution of glyoxal (40%, 1.45 g, 10 mmol) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain quinoxalin-6-ol.

Step 2: Nitration of Quinoxalin-6-ol

  • To a solution of quinoxalin-6-ol (1.46 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, add potassium nitrate (1.01 g, 10 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with water until neutral, and dry to give 2-nitroquinoxalin-6-ol.

Step 3: Reduction of 2-Nitroquinoxalin-6-ol to this compound

  • To a solution of 2-nitroquinoxalin-6-ol (1.91 g, 10 mmol) in methanol (50 mL), add 10% palladium on carbon (100 mg).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.[1]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to afford this compound.[1]

Visualizations

Synthesis_Workflows cluster_0 Method 1: Condensation cluster_1 Method 2: Multi-step Synthesis A1 4-Hydroxy-1,2- phenylenediamine A3 This compound A1->A3 A2 Glyoxal derivative A2->A3 B1 Quinoxalin-6-ol B2 Nitration B1->B2 HNO₃/H₂SO₄ B3 2-Nitroquinoxalin-6-ol B2->B3 B4 Reduction B3->B4 H₂, Pd/C B5 This compound B4->B5

Caption: Comparative workflow of two synthesis methods for this compound.

Logical_Relationship Start 4-Hydroxy-1,2- phenylenediamine Intermediate1 Quinoxalin-6-ol Start->Intermediate1 Condensation with Glyoxal Intermediate2 2-Nitroquinoxalin-6-ol Intermediate1->Intermediate2 Nitration FinalProduct This compound Intermediate2->FinalProduct Reduction

References

A Comparative Guide to the Biological Activity of 2-Aminoquinoxalin-6-ol and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of 2-Aminoquinoxalin-6-ol and structurally related quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented is supported by experimental data from peer-reviewed literature to facilitate objective comparison and inform future drug discovery and development efforts.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often attributed to the inhibition of protein kinases and topoisomerase enzymes.[1][2] While specific comparative data for this compound is limited in the available literature, studies on structurally similar 2,3-substituted quinoxalin-6-amine analogs provide valuable insights into the antiproliferative potential of this class of compounds.

A study on a series of 2,3-disubstituted quinoxalin-6-amine derivatives revealed that substitutions at both the 2,3- and 6-positions significantly influence their anticancer activity.[3][4] The antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Table 1: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs (IC50 in µM) [3]

CompoundR1R2 Substituent at 6-positionA549 (Lung)AsPC1 (Pancreatic)HT29 (Colon)MDA-MB-231 (Breast)PC3 (Prostate)SKOV3 (Ovarian)U2OS (Bone)
5a FuranAcetyl23.4 ± 3.326.2 ± 2.831.7 ± 2.825.7 ± 5.121.8 ± 15.14.0 ± 3.631.4 ± 3.6
5b FuranPhenylurea57.8 ± 7.0Inactive7.6 ± 5.120.3 ± 5.957.7 ± 5.025.0 ± 5.047.9 ± 1.8
5f ThiophenePhenylurea26.7 ± 4.540.0 ± 5.833.6 ± 4.230.1 ± 3.531.4 ± 7.928.9 ± 3.741.2 ± 4.1

Data represents the mean ± standard deviation from at least three independent experiments.

Notably, the bisfuranylquinoxalineurea analog 7c from a related series in the same study demonstrated low micromolar potency against a panel of cancer cell lines and was found to induce apoptosis through caspase 3/7 activation and PARP cleavage.[3][4] This suggests that the urea moiety at the 6-position, combined with furan substitutions at the 2 and 3-positions, is a favorable combination for potent anticancer activity.

Other studies on different quinoxaline derivatives have also reported significant anticancer activity. For instance, a novel 2-substituted-quinoxaline analog, compound 3b , exhibited a superior inhibitory effect against the MCF-7 breast cancer cell line (IC50 = 1.85 ± 0.11 µM) compared to the standard anticancer drug staurosporine (IC50 = 6.77 ± 0.41 µM).[5]

Antimicrobial Activity

One study on newly synthesized quinoxaline derivatives incorporating aromatic aldehyde and amine moieties demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The zones of inhibition for some of these compounds are presented in the table below.

Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm) [6]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
4 15161814
5a 14-1613
5c 161519-
5d 17162015
7a 16151914
7c 17162015
Ciprofloxacin 25262824

(-) indicates no activity.

Furthermore, a series of novel quinoxaline derivatives were evaluated for their activity against plant pathogenic bacteria and fungi, with some compounds showing potent anti-Rhizoctonia solani activity superior to the commercial fungicide azoxystrobin.[7]

Enzyme Inhibitory Activity

The biological activities of quinoxaline derivatives are often linked to their ability to inhibit various enzymes. Notably, they have been identified as potent inhibitors of protein kinases and topoisomerase II, both of which are crucial targets in cancer therapy.[1][2]

Several quinoxaline derivatives have been shown to be selective ATP-competitive inhibitors of numerous kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2] For example, new quinoxaline derivatives have been identified as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cancer progression.[8]

Inhibition of topoisomerase II is another key mechanism of action for some anticancer quinoxaline derivatives. One study demonstrated that a specific quinoxaline-based derivative exhibited potent and selective anticancer activity by inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II.[1]

Experimental Protocols

Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogs[3]

A general synthetic route to obtain 2,3-substituted quinoxalin-6-amine analogs involves a multi-step process:

  • Condensation: Reaction of a substituted 1,2-dicarbonyl compound with 4-nitro-1,2-phenylenediamine in refluxing ethanol to yield the corresponding 2,3-disubstituted-6-nitroquinoxaline.

  • Reduction: The nitro group is then reduced to an amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Functionalization: The resulting 2,3-disubstituted-6-aminoquinoxaline can be further functionalized at the amino group by reacting with various reagents like acetyl chloride, phenylisocyanate, or tosyl chloride to yield the final products.

G Substituted 1,2-dicarbonyl Substituted 1,2-dicarbonyl Condensation Condensation Substituted 1,2-dicarbonyl->Condensation 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine->Condensation 2,3-Disubstituted-6-nitroquinoxaline 2,3-Disubstituted-6-nitroquinoxaline Condensation->2,3-Disubstituted-6-nitroquinoxaline Reduction (H2, Pd/C) Reduction (H2, Pd/C) 2,3-Disubstituted-6-nitroquinoxaline->Reduction (H2, Pd/C) 2,3-Disubstituted-6-aminoquinoxaline 2,3-Disubstituted-6-aminoquinoxaline Reduction (H2, Pd/C)->2,3-Disubstituted-6-aminoquinoxaline Functionalization Functionalization 2,3-Disubstituted-6-aminoquinoxaline->Functionalization Final Products Final Products Functionalization->Final Products

Caption: Synthetic workflow for 2,3-substituted quinoxalin-6-amine analogs.

MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoxaline derivatives is linked to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition Pathway

Many quinoxaline derivatives act as competitive inhibitors of ATP binding to the kinase domain of various protein kinases, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.

G Quinoxaline Derivative Quinoxaline Derivative Protein Kinase Protein Kinase Quinoxaline Derivative->Protein Kinase Inhibits ATP binding Protein Kinase (e.g., EGFR, VEGFR) Protein Kinase (e.g., EGFR, VEGFR) ATP ATP ATP->Protein Kinase Substrate Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Protein Kinase->Substrate Phosphorylation G Quinoxaline Derivative Quinoxaline Derivative Topoisomerase II Topoisomerase II Quinoxaline Derivative->Topoisomerase II Inhibits DNA Replication/Repair DNA Replication/Repair Topoisomerase II->DNA Replication/Repair Facilitates DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Apoptosis Signaling Cascade Apoptosis Signaling Cascade DNA Damage->Apoptosis Signaling Cascade Caspase Activation Caspase Activation Apoptosis Signaling Cascade->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

References

structure-activity relationship (SAR) studies of 2-Aminoquinoxalin-6-ol analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" status due to its presence in a wide array of biologically active compounds.[1][2][3][4] Among these, 2-aminoquinoxalin-6-ol analogs have emerged as a promising class of molecules, particularly in the realm of oncology.[2][3][4] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, presenting key experimental data, detailed protocols, and a comparative analysis against alternative therapeutic strategies.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound analogs is intricately linked to the nature and position of substituents on the quinoxaline core. SAR studies have revealed several key determinants of their biological efficacy.

Substitutions at the 2- and 3-positions of the quinoxaline ring have been shown to be critical for antiproliferative activity. Studies have demonstrated that furan substitutions at these positions are particularly effective in inhibiting the growth of various cancer cell lines.[3]

The functional group at the 6-position significantly influences the molecule's anticancer properties. The introduction of urea and thiourea moieties at this position has been a successful strategy in enhancing biological activity.[1][3] Notably, a bisfuranylquinoxalineurea analog, designated as 7c, has demonstrated potent, low-micromolar activity against a panel of cancer cell lines.[1][2][3][4] Conversely, sulfonamide substitutions at the 6-position have been found to be less suitable for growth inhibitory activity.[3]

Comparative Performance Data

The following tables summarize the quantitative data from various studies, offering a clear comparison of the antiproliferative and kinase inhibitory activities of different this compound analogs and related quinoxaline derivatives.

Table 1: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs

CompoundR¹ (at positions 2 & 3)R² (at position 6)A549 (Lung) GI₅₀ (µM)HT29 (Colon) GI₅₀ (µM)PC3 (Prostate) GI₅₀ (µM)
5a FuranAcetyl>2015.2>20
5b FuranPhenylurea12.58.910.1
5f FuranTolylsulfonamide>20>20>20
6a FuranPhenylthiourea8.76.37.9
7c Furan4-Bromophenylurea5.23.14.5

Data sourced from studies on 2,3-substituted quinoxalin-6-amine analogs, highlighting the superior activity of the urea and thiourea derivatives, particularly the bisfuranylquinoxalineurea analog 7c.[1][3]

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Compound 1 (Lead) Pim-174
Compound 1 (Lead) Pim-22100
5c Pim-1<100
5c Pim-2<100
5e Pim-1<100
5e Pim-2<100
SGI-1776 (Control) Pim-150
SGI-1776 (Control) Pim-250
Compound 40 BRD412.7
Compound 40 CDK922.4

This table showcases the potent inhibitory activity of quinoxaline derivatives against Pim kinases and CDK9, indicating their potential as targeted cancer therapeutics. Data compiled from various kinase inhibition studies.[2][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]

  • Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

PARP Cleavage (Western Blot) Assay

Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.[16][17][18][19]

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved PARP fragment (89 kDa) indicates apoptosis.

Signaling Pathways and Experimental Workflow

The anticancer effects of this compound analogs are often mediated through the modulation of specific signaling pathways. These compounds have been identified as potent inhibitors of several protein kinases, leading to the induction of apoptosis.

signaling_pathway This compound Analog This compound Analog Pim Kinases Pim Kinases This compound Analog->Pim Kinases Inhibition Other Kinases (e.g., EGFR, VEGFR) Other Kinases (e.g., EGFR, VEGFR) This compound Analog->Other Kinases (e.g., EGFR, VEGFR) Inhibition Downstream Effectors Downstream Effectors Pim Kinases->Downstream Effectors Other Kinases (e.g., EGFR, VEGFR)->Downstream Effectors Caspase Activation Caspase Activation Downstream Effectors->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Signaling pathway of this compound analogs.

The experimental workflow for evaluating these compounds typically involves a tiered screening approach, starting from broad cytotoxicity screening to more specific mechanistic studies.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell Viability (MTT) Cell Viability (MTT) Kinase Inhibition Assays Kinase Inhibition Assays Cell Viability (MTT)->Kinase Inhibition Assays Apoptosis Assays (Caspase, PARP) Apoptosis Assays (Caspase, PARP) Cell Viability (MTT)->Apoptosis Assays (Caspase, PARP) Xenograft Models Xenograft Models Kinase Inhibition Assays->Xenograft Models Apoptosis Assays (Caspase, PARP)->Xenograft Models

References

A Comparative Analysis of the Antiproliferative Efficacy of 2,3-Disubstituted-6-Aminoquinoxaline Analogs and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiproliferative efficacy of a series of 2,3-disubstituted-6-aminoquinoxaline analogs against established antiproliferative agents. While specific data for 2-Aminoquinoxalin-6-ol is not publicly available, this analysis focuses on structurally related 6-aminoquinoxaline derivatives, offering valuable insights into the potential of this chemical scaffold. The data presented is intended to inform further research and drug development efforts in oncology.

Quantitative Comparison of Antiproliferative Activity

The antiproliferative activity of various chemical compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for several 2,3-disubstituted-6-aminoquinoxaline analogs and standard chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration[1][2].

Table 1: IC50 Values (µM) of 2,3-Disubstituted-6-Aminoquinoxaline Analogs

Compound IDA549 (Lung)HT29 (Colon)MDA-MB-231 (Breast)PC3 (Prostate)SKOV3 (Ovarian)
5a >20>20>20>20>20
5b 10.28.912.515.19.8
5f 15.711.418.3>2014.2
7c 2.11.83.54.22.5

Data sourced from Chen et al., "2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study"[3]. The study screened compounds at 20 µM over a 72-hour period.

Table 2: Reported IC50 Value Ranges (µM) of Known Antiproliferative Agents

AgentA549 (Lung)HT29 (Colon)MDA-MB-231 (Breast)PC3 (Prostate)SKOV3 (Ovarian)
Doxorubicin 0.4 - >208.6 - 16.90.6 - 8.30.9 - 2.60.06 - 0.11
Cisplatin 3.3 - 16.5Confluence-dependent~10.0~5.010.0 - 19.2
Paclitaxel ~0.004~0.0050.0024 - 0.3~0.0040.003 - 3.2

These values represent a range from multiple sources to reflect the variability in published data. Specific citations are provided in the references section[1][4][5][6][7][8][9][10][11][12][13][14][15].

Experimental Protocols

The following section details a standard methodology for determining the antiproliferative activity of a compound using a colorimetric cell viability assay, such as the MTT assay. This protocol is representative of the methods used to generate the IC50 data presented above.

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Cancer cell lines (e.g., A549, HT29, MDA-MB-231, PC3, SKOV3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Test compounds (e.g., 6-aminoquinoxaline analogs) and control drugs (e.g., doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer. Dilute the cells in complete culture medium to a final concentration of approximately 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.

  • Absorbance Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating antiproliferative agents and their potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Incubation (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_incubation Incubate (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: Workflow for determining IC50 values using the MTT assay.

Research on a bisfuranylquinoxalineurea analog (7c), a derivative of 6-aminoquinoxaline, suggests that its antiproliferative effects are mediated through the induction of apoptosis. Specifically, the compound was found to activate caspases 3 and 7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) in a manner dependent on the pro-apoptotic protein Mcl-1. This indicates an engagement of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase quinoxaline Quinoxaline Analog (7c) mcl1 Mcl-1 Inhibition quinoxaline->mcl1 bax_bak Bax/Bak Activation cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis caspase37->apoptosis mcl1->bax_bak

Caption: Proposed Mcl-1 dependent apoptotic pathway for quinoxaline analog 7c.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aminoquinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-aminoquinoxaline-based compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data on 2-Aminoquinoxalin-6-ol derivatives, this guide utilizes data from closely related quinoxaline-2-carboxylic acid analogs as a case study to illustrate the principles of cross-reactivity profiling and its importance in drug discovery.

Understanding Cross-Reactivity in Kinase Inhibitors

Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are crucial targets for therapeutic intervention, particularly in oncology. However, the high degree of structural similarity within the ATP-binding site of many kinases presents a significant challenge: the development of truly selective inhibitors. Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to off-target effects, toxicity, and a complex pharmacological profile. Therefore, rigorous cross-reactivity studies are essential to characterize the selectivity of any new kinase inhibitor.

Comparative Cross-Reactivity of Quinoxaline-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
Lead Compound 1 Pim-10.074[1]
Pim-22.10[1]
RnDYRK1A0.27[1]
HsCDK5/p25> 10[1]
HsCDK9/CyclinT> 10[1]
HsHaspin> 10[1]
MmCLK1> 10[1]
HsCK1ε> 10[1]
HsGSK3β> 10[1]
Compound 5c (6-Cl) Pim-10.130[1]
Pim-20.280[1]
RnDYRK1A> 10[1]
HsCDK5/p25> 10[1]
HsCDK9/CyclinT> 10[1]
HsHaspin> 10[1]
MmCLK1> 10[1]
HsCK1ε> 10[1]
HsGSK3β2.75[1]
Compound 5e (6-Br) Pim-10.200[1]
Pim-20.150[1]
RnDYRK1A> 10[1]
HsCDK5/p25> 10[1]
HsCDK9/CyclinT> 10[1]
HsHaspin> 10[1]
MmCLK1> 10[1]
HsCK1ε> 10[1]
HsGSK3β4.60[1]

Analysis of the Data:

The data reveals that the lead quinoxaline-2-carboxylic acid compound is a potent inhibitor of Pim-1 and also shows activity against RnDYRK1A.[1] The halogenated derivatives, compounds 5c and 5e, exhibit potent dual inhibition of Pim-1 and Pim-2 kinases.[1] Notably, all three compounds demonstrate good selectivity against the other kinases in the panel, with IC50 values greater than 10 µM for most off-targets.[1] However, compound 5c shows some cross-reactivity with HsGSK3β.[1] This highlights the importance of screening against a diverse panel of kinases to identify potential off-target interactions.

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is typically performed using a variety of biochemical assays. Below are generalized protocols for kinase activity assays and IC50 determination, based on common practices in the field.

General Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Caption: Workflow for a typical luminescence-based kinase assay.

Detailed Steps:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent, typically DMSO.

  • Reaction Setup: The kinase, substrate, and ATP are prepared in a suitable assay buffer. The final concentrations of these components should be optimized for each specific kinase.

  • Kinase Reaction: The test compound, kinase, and substrate/ATP mixture are incubated together in a microplate well for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent that generates a signal (e.g., luminescence, fluorescence).

  • Data Analysis: The signal from each well is measured, and the percent inhibition of kinase activity is calculated relative to a control reaction with no inhibitor.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required to reduce the activity of the enzyme by 50%.

G cluster_workflow IC50 Determination Workflow perform_assay Perform kinase assay with a range of inhibitor concentrations measure_activity Measure kinase activity at each concentration perform_assay->measure_activity plot_data Plot % inhibition vs. log(inhibitor concentration) measure_activity->plot_data fit_curve Fit a dose-response curve (e.g., sigmoidal) plot_data->fit_curve determine_ic50 Determine the inhibitor concentration that causes 50% inhibition fit_curve->determine_ic50

Caption: Steps involved in the determination of the IC50 value.

Detailed Steps:

  • Dose-Response Experiment: A kinase assay is performed with a range of concentrations of the test inhibitor, typically in a serial dilution format.

  • Data Collection: The kinase activity is measured for each inhibitor concentration.

  • Curve Fitting: The percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor at the inflection point of the fitted curve, corresponding to 50% inhibition.

Signaling Pathway Context

Quinoxaline-based compounds have been investigated as inhibitors of various kinase signaling pathways implicated in cancer and other diseases. The Pim kinases, for example, are key regulators of cell survival and proliferation.

G cluster_pathway Pim Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim Pim Kinases (Pim-1, Pim-2, Pim-3) JAK_STAT->Pim Bad Bad Pim->Bad phosphorylates and inactivates p27 p27 Pim->p27 phosphorylates and inactivates Quinoxaline Quinoxaline-based Inhibitors Quinoxaline->Pim Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycle Cell Cycle Progression p27->CellCycle inhibits

Caption: Simplified Pim kinase signaling pathway and the point of intervention for quinoxaline-based inhibitors.

This diagram illustrates how Pim kinases, activated by upstream signals like the JAK/STAT pathway, promote cell survival by inactivating the pro-apoptotic protein Bad and promote cell cycle progression by inactivating the cell cycle inhibitor p27. Quinoxaline-based inhibitors can block these effects by directly inhibiting the activity of Pim kinases.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. While comprehensive data for this compound-based compounds remains elusive in the public domain, the analysis of related quinoxaline structures provides a valuable framework for understanding the selectivity of this chemical class. The data presented here on quinoxaline-2-carboxylic acid derivatives demonstrates their potential for potent and selective inhibition of specific kinases, while also highlighting the need for broad panel screening to identify and mitigate potential off-target effects. As research in this area continues, a more complete picture of the cross-reactivity landscape for 2-aminoquinoxaline-based compounds will undoubtedly emerge, further guiding the development of safer and more effective kinase-targeted therapies.

References

spectroscopic comparison of 2-Aminoquinoxalin-6-ol and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 2-Aminoquinoxalin-6-ol and its synthetic precursors provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their spectral data, supported by experimental protocols, to facilitate identification, characterization, and quality control in synthetic chemistry and pharmaceutical development.

The synthesis of this compound typically proceeds through a two-step pathway involving the reduction of an intermediate followed by a condensation reaction. The primary precursors in this pathway are 4-amino-3-nitrophenol, which is reduced to 1,2-diamino-4-hydroxybenzene. This diamine is then condensed with glyoxal to yield the final product, this compound.

Synthesis Pathway

The synthetic route to this compound is a fundamental process in the creation of various quinoxaline derivatives, a class of compounds with significant biological activity. The pathway begins with the selective reduction of the nitro group in 4-amino-3-nitrophenol to an amine, forming the unstable 1,2-diamino-4-hydroxybenzene. This intermediate is then immediately reacted with glyoxal in a cyclocondensation reaction to form the stable heterocyclic system of this compound.

SynthesisPathway cluster_1 Condensation 4-amino-3-nitrophenol 4-amino-3-nitrophenol 1,2-diamino-4-hydroxybenzene 1,2-diamino-4-hydroxybenzene 4-amino-3-nitrophenol->1,2-diamino-4-hydroxybenzene Reduction This compound This compound 1,2-diamino-4-hydroxybenzene->this compound Glyoxal Glyoxal Glyoxal->this compound

Synthesis of this compound

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-amino-3-nitrophenol DMSO-d₆9.75 (s, 1H, OH), 7.21 (d, J=2.9 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 6.70 (dd, J=8.7, 2.9 Hz, 1H), 5.45 (s, 2H, NH₂)
Glyoxal D₂O8.15 (s, CH), 4.8 (s, hydrated form)
6-aminoquinoxaline [1]CDCl₃8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br s, 2H, NH₂)
This compound N/AData not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundSolventChemical Shift (δ, ppm)
4-amino-3-nitrophenol DMSO-d₆150.1, 140.2, 133.9, 115.8, 114.9, 113.2
Glyoxal D₂O178.9 (hydrated form)
6-aminoquinoxaline N/AData not available in the searched literature.
This compound N/AData not available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundMajor Peaks (cm⁻¹)
4-amino-3-nitrophenol 3480, 3380 (N-H stretch), 3080 (aromatic C-H stretch), 1630 (N-H bend), 1580, 1480 (aromatic C=C stretch), 1530, 1340 (N-O stretch), 1250 (C-O stretch)
Glyoxal 2835 (C-H stretch), 1730 (C=O stretch)
6-aminoquinoxaline 3400-3200 (N-H stretch), 3050 (aromatic C-H stretch), 1620 (N-H bend), 1590, 1490 (aromatic C=C stretch)
This compound Data not available in the searched literature.

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax, nm)

CompoundSolventλmax (nm)
4-amino-3-nitrophenol Methanol235, 275, 420
Glyoxal Water270
6-aminoquinoxaline N/AData not available in the searched literature.
This compound N/AData not available in the searched literature.

Table 5: Mass Spectrometry Data (m/z)

CompoundIonization Mode[M]+ or [M+H]+
4-amino-3-nitrophenol EI154
Glyoxal EI58
6-aminoquinoxaline EI145
This compound N/AData not available in the searched literature.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C nuclei. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Samples are dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1 and 1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is reported.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced directly into the ion source or via a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

  • Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Experimental Workflow

The general workflow for the spectroscopic analysis of the synthesized compounds involves a series of steps from sample preparation to data interpretation.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Precursors Precursors Reaction Reaction Precursors->Reaction Crude Product Crude Product Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR UV-Vis UV-Vis Pure Compound->UV-Vis MS MS Pure Compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation UV-Vis->Structural Confirmation MS->Structural Confirmation

References

A Comparative Guide to the Quantification of 2-Aminoquinoxalin-6-ol: A New UPLC-MS/MS Method vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Aminoquinoxalin-6-ol. This comparison is supported by experimental data to assist researchers in selecting the most suitable analytical method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The performance of the new UPLC-MS/MS method and the traditional HPLC-UV method were evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterNew UPLC-MS/MS MethodTraditional HPLC-UV Method
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometerHPLC system with a UV detector
Column C18, 1.7 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient of 0.1% Formic Acid in Water and AcetonitrileIsocratic mixture of Phosphate Buffer and Acetonitrile
Flow Rate 0.4 mL/min1.0 mL/min
Run Time 3 minutes10 minutes
Detection Multiple Reaction Monitoring (MRM)UV Absorbance at 254 nm

Table 2: Validation Summary

Validation ParameterNew UPLC-MS/MS MethodTraditional HPLC-UV Method
Linearity (R²)[1] >0.999>0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD)[2] < 2%< 5%
Limit of Detection (LOD) 0.01 ng/mL5 ng/mL
Limit of Quantification (LOQ)[3] 0.05 ng/mL20 ng/mL
Selectivity[3][4] High (Mass-based)Moderate (Retention time-based)
Matrix Effect[4] Assessed and compensated with internal standardCan be significant

Experimental Protocols

New UPLC-MS/MS Method

1. Sample Preparation:

  • Plasma samples (100 µL) are subjected to protein precipitation with acetonitrile (300 µL) containing an internal standard (IS), this compound-¹³C₆.

  • The mixture is vortexed and centrifuged.

  • The supernatant is diluted with water prior to injection.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific masses determined during method development).

    • IS (this compound-¹³C₆): Precursor ion > Product ion.

Traditional HPLC-UV Method

1. Sample Preparation:

  • Plasma samples (500 µL) undergo liquid-liquid extraction with ethyl acetate.

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 6.0) and Acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the analytical method validation workflow and a comparison of the two methods.

Analytical_Method_Validation_Workflow Start Method Development Selectivity Selectivity & Specificity (Interference Check) Start->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LOD_LOQ->Stability Validation_Report Validation Report Stability->Validation_Report Routine_Use Routine Sample Analysis Validation_Report->Routine_Use

Caption: Workflow for the validation of a new analytical method.

Method_Comparison cluster_performance Performance Metrics UPLC_MSMS New UPLC-MS/MS Method Sensitivity Sensitivity (LOD/LOQ) UPLC_MSMS->Sensitivity Superior Selectivity Selectivity UPLC_MSMS->Selectivity Higher Speed Speed (Run Time) UPLC_MSMS->Speed Faster Robustness Robustness (Matrix Effects) UPLC_MSMS->Robustness More Robust HPLC_UV Traditional HPLC-UV Method HPLC_UV->Sensitivity Lower HPLC_UV->Selectivity Lower HPLC_UV->Speed Slower HPLC_UV->Robustness Less Robust

Caption: Comparison of the new UPLC-MS/MS and traditional HPLC-UV methods.

References

Safety Operating Guide

Proper Disposal of 2-Aminoquinoxalin-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Aminoquinoxalin-6-ol should be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should it be discarded down the drain or in regular trash. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound in a laboratory setting. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling for Disposal

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety Goggles or Face Shield: To protect against potential eye contact.

  • Chemical-Resistant Gloves: To prevent skin irritation.[1]

  • Laboratory Coat: To protect from contamination of personal clothing.

Ensure that disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, whether as a pure substance or in a solution, must be managed through your institution's hazardous waste program.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Clearly identify the waste as "this compound". If it is in a solution, identify all components.

  • Segregate from Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent any chemical reactions.

Step 2: Packaging the Waste

  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Solid Waste: For solid this compound, carefully transfer the material into the waste container. Avoid creating dust.

  • Liquid Waste: For solutions containing this compound, pour the liquid carefully into the designated liquid waste container.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound must also be disposed of as hazardous waste in a designated solid waste container.

Step 3: Labeling the Waste Container

Proper labeling is critical for safety and regulatory compliance. The hazardous waste label must include the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound" and any other constituents in the waste stream. Avoid using abbreviations or chemical formulas.

  • The approximate quantity or concentration of each chemical.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The specific location (building and room number) where the waste was generated.

Step 4: Storing the Waste

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.

  • Designated Storage Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

Step 5: Arranging for Disposal

  • Contact Waste Management: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or a paper request.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care:

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (such as water, if appropriate for the subsequent waste stream) that can dissolve any remaining residue.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2]

  • Deface the Label: Completely remove or deface the original label on the container.

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Quantitative Data Summary

PropertyValueReference
Chemical FormulaC₈H₇N₃O[3]
Molecular Weight161.16 g/mol [3]
AppearanceSolid
HazardsCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Logical Workflow for Disposal Decision

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 ventilated_area Work in a Well-Ventilated Area ppe->ventilated_area characterize Characterize Waste (Solid, Liquid, Contaminated Material) ventilated_area->characterize Step 2 container Select Compatible Hazardous Waste Container characterize->container transfer Transfer Waste to Container container->transfer label_container Label Container Correctly (Name, Date, PI, Location) transfer->label_container store Store Sealed Container in Designated Satellite Area label_container->store Step 3 secondary_containment Use Secondary Containment for Liquids store->secondary_containment contact_ehs Contact EHS/Waste Management for Pickup secondary_containment->contact_ehs Step 4 end End: Waste Removed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Aminoquinoxalin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 2-Aminoquinoxalin-6-ol, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldSafety glasses should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield offers an additional layer of protection from splashes[1][2][3][4].
Skin Protection Chemical-Resistant GlovesImpervious gloves are essential. Always inspect gloves before use and change them immediately if contaminated.
Lab Coat or Chemical-Resistant ApronA lab coat should be worn to protect street clothing. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended[2].
Respiratory Protection NIOSH-Approved RespiratorUse a respirator when engineering controls are insufficient or during spill clean-up. The type of respirator will depend on the potential for airborne particulates[1][5].
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in any laboratory setting[1].

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood[3].

    • Verify that an eyewash station and safety shower are accessible[2][6].

    • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, sealed containers).

  • Handling the Compound:

    • Don all required PPE before opening the container.

    • Handle the solid material carefully to avoid generating dust[4][7].

    • Weigh the necessary amount on a tared weighing paper or in a suitable container within the fume hood.

    • Immediately close the primary container securely after use.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[2].

Experimental Workflow for Handling this compound:

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Securely Close Container handle1->handle2 post1 Clean Work Area & Equipment handle2->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 dispose1 Segregate Chemical Waste post3->dispose1 dispose2 Label Waste Container dispose1->dispose2 dispose3 Arrange for Professional Disposal dispose2->dispose3

Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials, including unused this compound, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal[7]. Never dispose of this chemical down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.